molecular formula C6H12N2O B1365958 3-Ethyl-piperazin-2-one CAS No. 90485-52-2

3-Ethyl-piperazin-2-one

Cat. No.: B1365958
CAS No.: 90485-52-2
M. Wt: 128.17 g/mol
InChI Key: BAOOEQIOVFBREJ-UHFFFAOYSA-N
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Description

3-Ethyl-piperazin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOOEQIOVFBREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405711
Record name 3-Ethyl-piperazin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90485-52-2
Record name 3-Ethyl-piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethyl-piperazin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethyl-piperazin-2-one: Structure, Properties, and Synthetic Considerations

Executive Summary

This compound is a heterocyclic organic compound belonging to the piperazinone class. While specific research on this exact molecule is not widespread, its core structure is a derivative of piperazine, a scaffold of immense importance in medicinal chemistry.[1][2][3] The piperazinone moiety is considered a "privileged structure," frequently appearing in a diverse array of pharmacologically active compounds and natural products.[4][5] This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert analysis of its chemical properties, plausible synthetic routes, and analytical characterization. It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a building block or starting point for novel therapeutic agents.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a relatively simple molecule, but nuances in its stereochemistry are critical.

Nomenclature and Identification
  • Systematic IUPAC Name : 3-ethylpiperazin-2-one

  • Molecular Formula : C₆H₁₂N₂O[6][7][8]

  • Molecular Weight : 128.17 g/mol [6][7][8]

  • CAS Registry Numbers :

    • 90485-52-2 : For the racemic mixture (a 1:1 mixture of (R)- and (S)-enantiomers).[7][8][9][10]

    • 1240586-25-7 : Specifically for the (S)-enantiomer, (3S)-3-Ethylpiperazin-2-one.[6]

The presence of a chiral center at the 3-position is a key structural feature. For any application in drug development, isolating or synthesizing a single enantiomer is often a critical step to ensure target specificity and reduce potential off-target effects.

Chemical Structure

The structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group at position 2 forms a lactam (a cyclic amide), and an ethyl group is attached to the chiral carbon at position 3.

References

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic pathways for 3-Ethyl-piperazin-2-one. The document delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed protocols for the practical synthesis of this valuable heterocyclic scaffold.

Introduction: The Significance of the 3-Substituted Piperazin-2-one Core

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and FDA-approved drugs.[1][2] Its structure offers a unique combination of rigidity and hydrogen bonding capabilities (both donor and acceptor sites), making it an ideal building block for creating molecules that can effectively interact with biological targets. The introduction of an ethyl group at the C-3 position creates a chiral center, opening avenues for the development of stereospecific therapeutics. This compound, with its formula C6H12N2O, serves as a key intermediate in the synthesis of more complex molecules, where the ethyl substituent can play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.[3][4]

This guide will explore the most robust and commonly employed strategies for the synthesis of this target molecule, focusing on cyclocondensation and reductive amination pathways. We will analyze the mechanistic underpinnings of these reactions and provide practical, step-by-step methodologies.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most logical synthetic strategies.

G cluster_path1 Pathway A: Cyclocondensation cluster_path2 Pathway B: Reductive Amination Target This compound C2N_C3N C2-N1 & C3-N4 bond disconnection Target->C2N_C3N Amide bond formation logic C3N4_C2N1 C3-N4 & C2-N1 bond disconnection Target->C3N4_C2N1 Imine formation & cyclization logic SM1 Ethylenediamine C2N_C3N->SM1 SM2 Ethyl 2-halobutanoate (e.g., X = Br, Cl) C2N_C3N->SM2 SM3 1,2-Diamine C3N4_C2N1->SM3 SM4 Ethyl 2-oxobutanoate C3N4_C2N1->SM4 G cluster_main Protocol 1: Cyclocondensation Workflow A 1. Charge Reactor Ethylenediamine (4.0 eq) Triethylamine (1.2 eq) Toluene B 2. Add Ester Ethyl 2-bromobutanoate (1.0 eq) Dropwise at 0-5 °C A->B C 3. Initial Reaction Stir at room temp. for 16 hours B->C D 4. Cyclization Heat to reflux (110°C) for 8 hours C->D E 5. Work-up Cool, wash with H2O Extract aqueous with DCM D->E F 6. Purification Dry combined organics (Na2SO4) Concentrate, purify by silica gel chromatography E->F G Final Product (rac)-3-Ethyl-piperazin-2-one F->G

References

Elucidating the Mechanism of Action of 3-Ethyl-piperazin-2-one: A Proposed Research and Development Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] This guide addresses the novel compound 3-Ethyl-piperazin-2-one, for which a specific mechanism of action has not yet been elucidated in public-domain literature. In the absence of established data, this document presents a comprehensive, field-proven framework for systematically investigating and defining its mechanism of action. We will outline a multi-tiered research plan, beginning with in silico predictions and progressing through rigorous in vitro validation and mechanistic studies. This whitepaper provides detailed experimental protocols and the causal logic behind each methodological choice, serving as a robust roadmap for drug development professionals seeking to characterize novel chemical entities.

Introduction: The Therapeutic Potential of the Piperazin-2-one Core

The piperazine ring is a cornerstone of modern pharmacology, integral to the structure of numerous FDA-approved drugs targeting a diverse range of biological targets, from neurotransmitter receptors to enzymes.[2][3] The incorporation of a ketone functional group to form the piperazin-2-one lactam introduces unique structural constraints and electronic properties, making it a versatile scaffold for creating novel therapeutic agents.[4] Derivatives of this core have shown significant promise, with some exhibiting cytotoxic activity against various cancer cell lines.[1][5][6]

This compound is a specific derivative whose biological activity remains uncharacterized.[7] Its structure, featuring a small alkyl substitution, suggests the potential for specific and potent interactions with biological targets. This guide, therefore, proposes a systematic and logical pathway to uncover its pharmacological profile and pinpoint its molecular mechanism of action.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the established activities of related piperazin-2-one and piperazine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

  • Hypothesis 1: Inhibition of Farnesyltransferase and Disruption of Ras Signaling. A significant number of piperazin-2-one derivatives have been identified as farnesyltransferase (FTase) inhibitors.[1][6] FTase is a critical enzyme in the post-translational modification of Ras proteins, which are frequently hyperactivated in human cancers. Inhibition of FTase can disrupt the Ras-Raf-MEK-ERK signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[1]

  • Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs). The piperazine moiety is a well-known pharmacophore for GPCRs, particularly dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[2]

  • Hypothesis 3: Interaction with Ion Channels. The structural features of piperazine derivatives allow them to interact with various ion channels, potentially modulating neuronal excitability or muscle function.

  • Hypothesis 4: Anthelmintic Activity via GABA Receptor Modulation. Piperazine and its derivatives have a long history of use as anthelmintic agents.[3][8] Their mechanism often involves agonizing inhibitory GABA (γ-aminobutyric acid) receptors in parasites, leading to flaccid paralysis and expulsion from the host.[3]

A Multi-Tiered Strategy for Mechanistic Elucidation

To systematically investigate these hypotheses, we propose a three-tiered experimental approach. This strategy is designed to be self-validating, with each stage providing the necessary data to justify progression to the next, more complex, and resource-intensive phase.

Experimental Workflow Overview

G cluster_0 Tier 1: Initial Screening & Profiling cluster_1 Tier 2: Target Validation & Mechanistic Studies cluster_2 Tier 3: Pathway Analysis & In Vivo Correlation in_silico In Silico Docking (FTase, GPCRs, Ion Channels) broad_panel Broad Panel Phenotypic Screen (e.g., Eurofins SafetyScreen) in_silico->broad_panel cytotoxicity Initial Cytotoxicity Assays (MTT/XTT on Cancer & Normal Cell Lines) broad_panel->cytotoxicity binding_assay Biochemical/Radioligand Binding Assays cytotoxicity->binding_assay Hits Identified enzyme_assay Enzyme Inhibition Assays (e.g., FTase Activity) binding_assay->enzyme_assay cell_functional Cell-Based Functional Assays (e.g., cAMP, Reporter Gene) enzyme_assay->cell_functional western_blot Western Blot Analysis (e.g., p-ERK, Caspase-3) cell_functional->western_blot Mechanism Confirmed animal_model In Vivo Target Engagement & Efficacy Models (Proposed) western_blot->animal_model G compound This compound ftase Farnesyltransferase (FTase) compound->ftase Inhibits ras_f Farnesylated Ras (Active, Membrane-Bound) ftase->ras_f Farnesylates fpp Farnesyl Pyrophosphate fpp->ftase ras Inactive Ras (Cytosolic) ras->ftase raf Raf ras_f->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

The Rising Profile of 3-Ethyl-piperazin-2-one Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Shanghai, China – The heterocyclic scaffold of piperazin-2-one, particularly with substitutions at the 3-position, is carving out a significant niche in medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the diverse biological activities of 3-Ethyl-piperazin-2-one derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Piperazin-2-one Core and the Significance of the 3-Ethyl Moiety

The piperazin-2-one ring is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological effects.[1] Its structural features allow for versatile chemical modifications, enabling the fine-tuning of biological activity. The introduction of an ethyl group at the 3-position of the piperazin-2-one ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This guide delves into the specific biological activities that have been reported for this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the broader piperazine class have demonstrated notable cytotoxic activity against various cancer cell lines.[1][2] While specific research on this compound is still emerging, the foundational principles observed in related structures provide a strong basis for their investigation as anticancer agents.

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism of anticancer action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[1] By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK signaling cascade, which is often hyperactivated in cancerous cells, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]

Furthermore, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of a cascade of enzymes called caspases, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), which ultimately leads to the dismantling of the cell.[3]

graph InhibitionOfRasSignaling { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

}

Inhibition of the Ras signaling pathway by piperazin-2-one derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Piperazine derivatives have a long history of use as antimicrobial agents.[5][6] Their structural versatility allows for the development of compounds with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial mechanisms of piperazine derivatives can be varied. Some compounds are known to target essential microbial enzymes, disrupting critical metabolic pathways.[1] Others may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[7] The specific mechanism of this compound derivatives would need to be elucidated through further studies, but the existing knowledge on related compounds provides a strong rationale for their investigation in this area.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of the this compound derivative that visibly inhibits the growth of a particular microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[5][8]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • 96-well microplates

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Effects: Potential in Neurodegenerative Diseases

Several piperazine derivatives have been investigated for their neuroprotective properties, showing potential in the context of neurodegenerative diseases like Alzheimer's.[9][10][11][12]

Mechanism of Action: Modulating Neuronal Signaling

One of the proposed neuroprotective mechanisms for piperazine derivatives involves the potentiation of TRPC6 channels, which are a type of transient receptor potential channel.[9][10] Activation of these channels can lead to an increase in neuronal store-operated calcium entry, which is believed to play a role in protecting dendritic spines from amyloid toxicity.[10] Additionally, some piperazine derivatives act as acetylcholinesterase inhibitors, which can help to increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease.[11]

graph NeuroprotectionWorkflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

}

Experimental workflow for evaluating neuroprotective effects.

Synthesis of this compound Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted ethylenediamine precursors.[13][14] For instance, reacting an N-substituted ethylenediamine with an α-haloacetyl halide can lead to the formation of the piperazin-2-one ring. The introduction of the 3-ethyl group can be accomplished by starting with a precursor that already contains this moiety, such as 1,2-diaminobutane, or through stereoselective synthesis to control the chirality at the C3 position.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related piperazine and piperazin-2-one derivatives strongly suggests their potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial steps in translating these findings into clinical applications.

References

Spectroscopic data (NMR, IR, MS) of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-piperazin-2-one

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This compound (C₆H₁₂N₂O, Mol. Wt.: 128.17 g/mol ) is a heterocyclic compound belonging to the piperazinone class.[1][2] This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[3] The presence of a lactam ring, secondary amines, and a chiral center makes its unambiguous characterization essential for ensuring purity, understanding conformational dynamics, and establishing structure-activity relationships (SAR).

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic behavior. The molecule contains:

  • A six-membered piperazinone ring.

  • A secondary amide (lactam) functionality.

  • Two secondary amine protons (N-H).

  • An ethyl substituent at the C3 position, creating a stereocenter.

  • Multiple methylene (CH₂) groups within the ring and the ethyl side chain.

Each of these features will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a multi-faceted confirmation of the structure.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the specific arrangement of protons in a molecule. The expected spectrum for this compound in a solvent like DMSO-d₆ would provide distinct signals for the ethyl group, the piperazinone ring protons, and the exchangeable N-H protons. The choice of an aprotic polar solvent like DMSO-d₆ is deliberate, as it slows down the proton exchange of the N-H groups, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe. Higher field strengths provide better signal dispersion and resolution.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum at room temperature.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO (δ ≈ 2.50 ppm).

Predicted ¹H NMR Spectral Data

The chemical shifts and coupling patterns are predicted based on the analysis of similar piperazinone and lactam structures.[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
-CH₂- CH₃~0.9 - 1.1Triplet (t)3HAliphatic methyl group coupled to an adjacent methylene group.
-CH₂- CH₃~1.5 - 1.8Multiplet (m)2HMethylene protons adjacent to both a methyl group and a chiral center, likely resulting in a complex multiplet.
Ring CH ~3.0 - 3.3Multiplet (m)1HProton at the chiral center (C3), adjacent to the ethyl group and a ring methylene.
Ring CH₂ ~2.8 - 3.5Multiplet (m)4HProtons of the two methylene groups in the piperazinone ring. Their chemical shifts are influenced by adjacent nitrogen atoms and the carbonyl group, often leading to overlapping multiplets.[7]
N1-H (Amide)~7.5 - 8.5Broad Singlet (br s)1HThe amide proton typically appears downfield and is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.
N4-H (Amine)~3.0 - 4.0Broad Singlet (br s)1HThe secondary amine proton signal is also exchangeable and broad, appearing in the aliphatic region.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number and type of carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer (e.g., 400 MHz), acquiring the spectrum at a corresponding frequency for ¹³C (e.g., 100 MHz).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each carbon.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Lactam Carbonyl)~165 - 175The carbonyl carbon of an amide or lactam is highly deshielded and appears significantly downfield.[3]
CH (Chiral Center, C3)~55 - 65This carbon is attached to a nitrogen and is part of the ring, placing it in this characteristic region.
Ring CH₂ (C5, C6)~40 - 50Aliphatic carbons adjacent to nitrogen atoms are typically found in this range.[8][9]
-CH₂- CH₃~25 - 35The methylene carbon of the ethyl group.
-CH₂-CH₃ ~10 - 15The terminal methyl carbon of the ethyl group, appearing in the far upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

    • KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is automatically ratioed against the background to show only the sample's absorbance.

Predicted Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (Amine & Amide)3200 - 3400Medium, BroadOverlapping signals from the secondary amine and lactam N-H groups. Hydrogen bonding can broaden these peaks.[10][11]
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongC-H stretching vibrations from the ethyl and piperazinone ring methylene groups.
C=O Stretch (Lactam)1650 - 1690StrongThis is a highly characteristic and strong absorption for a six-membered ring lactam. Its exact position is sensitive to ring strain and hydrogen bonding.[12]
N-H Bend 1550 - 1650MediumBending vibration of the N-H bonds.
C-N Stretch 1100 - 1300MediumStretching vibrations for the C-N bonds within the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or ion trap analyzer).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected molecular weight of C₆H₁₂N₂O is 128.17. The exact mass is 128.09496.[2]

  • Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion (m/z 129.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: A prominent peak at m/z 129.1 corresponding to the protonated molecule, [C₆H₁₂N₂O + H]⁺, is expected.

  • Major Fragmentation Pathways: The fragmentation of piperazine derivatives is often initiated by the cleavage of the ring.[13] A logical pathway for this compound would involve the loss of the ethyl group or cleavage of the amide bond.

G mol [M+H]⁺ m/z 129.1 frag1 Loss of ethylene (-28 Da) m/z 101.1 mol->frag1 - C₂H₄ frag2 Loss of ethyl radical (-29 Da) m/z 100.1 mol->frag2 - C₂H₅• frag3 Loss of CO (-28 Da) m/z 101.1 mol->frag3 - CO

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

  • Loss of the Ethyl Group: Cleavage of the C-C bond can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z 100.1, or the loss of ethylene (28 Da) via a rearrangement, yielding a fragment at m/z 101.1.

  • Ring Cleavage: A common fragmentation for lactams is the loss of carbon monoxide (CO, 28 Da), which would also produce a fragment at m/z 101.1.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS. The predicted data provides a detailed fingerprint for this molecule: ¹H and ¹³C NMR define its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (especially the characteristic lactam C=O), and mass spectrometry verifies its molecular weight and provides insight into its structural stability. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of this compound, which is indispensable for its application in research and development.

References

A Strategic Guide to Unveiling the Therapeutic Targets of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and bioavailability. While the broader class of piperazine and piperazinone derivatives has been extensively explored, leading to therapies for cancer, infectious diseases, and central nervous system disorders, the specific biological activities and therapeutic targets of many individual analogues remain uncharacterized. 3-Ethyl-piperazin-2-one is one such molecule. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. By integrating computational prediction, unbiased phenotypic screening, advanced chemoproteomic techniques, and rigorous target validation methodologies, this document serves as a technical roadmap for elucidating the mechanism of action of this compound and unlocking its therapeutic potential.

The Piperazinone Scaffold: A Foundation for Drug Discovery

The six-membered piperazine ring is a recurring motif in pharmaceuticals, valued for its ability to modulate physicochemical and pharmacokinetic properties.[1] The introduction of a carbonyl group to form a piperazin-2-one core retains the desirable features of the piperazine moiety while offering distinct structural and electronic properties. This scaffold is present in molecules with a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] For instance, certain piperazin-2-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway.[2][4] This versatility underscores the potential of uncharacterized derivatives like this compound as starting points for novel drug discovery programs.

Phase 1: Unbiased Target Identification Strategies

The initial phase of investigation is designed to cast a wide net, identifying potential biological activities and direct binding partners without preconceived notions of the compound's mechanism of action. This is achieved through a synergistic combination of computational prediction, phenotypic screening, and direct target capture.

In Silico Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective insights into the likely target space of this compound. Ligand-based approaches leverage the principle that structurally similar molecules often share biological targets.[5]

Methodology: SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by comparing it to a vast library of known active compounds.[6] The prediction is based on a combination of 2D and 3D similarity measures.[5]

  • Step 1: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

  • Step 2: Input the SMILES string into the SwissTargetPrediction web server.

  • Step 3: The server will generate a list of probable targets, ranked by a probability score. The output provides a visual representation of the target classes, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Expected Outcome: This analysis will yield a prioritized list of potential target proteins and protein families. This list will not be definitive but will serve as a valuable guide for designing subsequent hypothesis-driven experiments in Phase 2.

Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the molecular target.[7][8] This approach is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.[9] A logical starting point is to screen this compound for anti-proliferative and pro-apoptotic activity against a panel of diverse human cancer cell lines.

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Select & culture diverse cancer cell lines (e.g., NCI-60 panel) plate Seed cells into 96-well plates start->plate treat Treat cells with serial dilutions of this compound plate->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (MTT / MTS) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubate->apoptosis ic50 Calculate IC50 values viability->ic50 flow Flow Cytometry Analysis (Apoptotic vs. Necrotic vs. Live) apoptosis->flow results Identify sensitive cell lines and primary phenotype ic50->results flow->results

Caption: Workflow for phenotypic screening of this compound.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Addition: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

  • Cell Collection: After treatment, collect both adherent and floating cells.

  • Washing: Wash cells once with cold 1X PBS and centrifuge.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[1]

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[1]

Data Presentation: Cell Viability Screening Results

Cell LineHistologyIC50 (µM) of this compound
HT-29Colon Carcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]
U-87 MGGlioblastoma[Experimental Value]
MRC-5Normal Lung Fibroblast[Experimental Value]
Chemoproteomics: Direct Target Identification

Chemoproteomics provides powerful tools to identify the direct molecular targets of small molecules in a complex biological system.[15][16] These unbiased approaches are crucial for validating hits from phenotypic screens and elucidating their mechanism of action.[17]

This classic "pull-down" approach involves immobilizing the compound of interest to a solid support to capture its binding partners from a cell lysate.[2]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that is not critical for its biological activity.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated beads to immobilize it.

  • Protein Capture: Incubate the immobilized probe with a cell lysate. Target proteins will bind to the compound.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Probe Preparation cluster_1 Protein Pulldown cluster_2 Target Identification synthesis Synthesize Biotinylated This compound Probe immobilize Immobilize Probe on Streptavidin Beads synthesis->immobilize incubate Incubate Beads with Lysate immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest ms LC-MS/MS Analysis digest->ms db Database Search & Protein Identification ms->db result Candidate Target List db->result

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase 2: Hypothesis-Driven Target Class Screening

Based on the results from Phase 1 and the known pharmacology of the broader piperazine/piperazinone class, a more focused, hypothesis-driven screening phase can be initiated. This involves testing the compound against specific, high-value target families.

Kinase Profiling

Many piperazine-containing drugs function as kinase inhibitors. Therefore, assessing the activity of this compound against a broad panel of kinases is a high-priority step.

  • Methodology: Utilize a commercial kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases). The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence-based readout.

G-Protein Coupled Receptor (GPCR) Screening

The piperazine scaffold is a common feature in ligands for GPCRs, which are a major class of drug targets.[18]

  • Methodology: Screen the compound against a panel of GPCRs using either radioligand binding assays to detect competitive binding or functional assays that measure downstream signaling events (e.g., cAMP production, calcium mobilization, or β-arrestin recruitment).[19][20] Surface plasmon resonance (SPR) can also be used for direct, label-free binding analysis.[21]

Ion Channel Screening

Ion channels are critical targets for a variety of therapeutic areas, and their modulation can be assessed with high-throughput methods.[22][23]

  • Methodology: Employ automated patch-clamp electrophysiology platforms to measure direct effects on ion channel currents.[22] Alternatively, fluorescence-based assays using ion-sensitive dyes can measure the flux of ions like calcium, sodium, or potassium through the channels.[24][25]

Nuclear Receptor (NR) Modulation Assays

Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes, making them important drug targets.[26][27]

  • Methodology: Use cell-based reporter assays where a nuclear receptor is co-expressed with a reporter gene (e.g., luciferase) under the control of a response element.[28] An increase or decrease in reporter gene expression in the presence of the compound indicates agonist or antagonist activity, respectively.[29]

Phase 3: Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets is generated from Phases 1 and 2, rigorous validation is required to confirm that interaction with a specific target is responsible for the observed biological effect.[30]

Cellular Target Engagement

Confirming that the compound engages the putative target within intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Genetic Target Validation

Genetic methods provide the strongest evidence for a target's role in a compound's activity. By reducing the expression of the target protein, one can test if cells become resistant to the compound's effects.

  • Methodology: Use CRISPR-Cas9 to create a knockout cell line for the target gene or use siRNA/shRNA to achieve transient knockdown. Compare the sensitivity of the knockout/knockdown cells to this compound with that of wild-type cells using a cell viability assay. A significant increase in the IC50 value in the knockout/knockdown cells validates the target.

G cluster_0 Genetic Modification cluster_1 Verification cluster_2 Phenotypic Assay cluster_3 Conclusion start Identify Putative Target (from Phases 1 & 2) design Design gRNA targeting the gene of interest start->design transfect Transfect cells with Cas9 and gRNA design->transfect select Select & expand knockout clones transfect->select verify Confirm target knockout by Western Blot or qPCR select->verify treat_wt Treat Wild-Type (WT) cells with compound verify->treat_wt treat_ko Treat Knockout (KO) cells with compound verify->treat_ko assay_wt Measure IC50 in WT treat_wt->assay_wt assay_ko Measure IC50 in KO treat_ko->assay_ko compare Compare IC50 values (WT vs. KO) assay_wt->compare assay_ko->compare validate Target Validated if IC50 (KO) >> IC50 (WT) compare->validate invalidate Target Not Validated if IC50 (KO) ≈ IC50 (WT) compare->invalidate

Caption: CRISPR-Cas9 workflow for genetic target validation.

In Vivo Model Validation

The final step is to assess the compound's efficacy and target engagement in a living organism.[3] The choice of model depends on the validated target and associated disease pathology.[31]

  • Methodology: If the validated target is implicated in cancer, a mouse xenograft model using a sensitive cell line would be appropriate.[32] The study would evaluate the ability of this compound to inhibit tumor growth. Biomarkers of target engagement (e.g., phosphorylation status of a downstream substrate) should be measured in tumor tissue to link the anti-tumor effect to the intended mechanism of action.

Conclusion

While this compound is currently an understudied molecule, its piperazinone core suggests a high potential for biological activity. The systematic, multi-phase approach detailed in this guide provides a robust framework for moving from an uncharacterized small molecule to a well-defined drug candidate with a validated mechanism of action. By integrating unbiased discovery methods with hypothesis-driven investigation and rigorous validation, researchers can efficiently navigate the complexities of target identification and unlock the therapeutic promise of novel chemical entities like this compound.

References

The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Application of Piperazinone Compounds

The piperazinone scaffold, a six-membered heterocyclic ring featuring two nitrogen atoms and a carbonyl group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties have established it as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] This guide provides a comprehensive exploration of the piperazinone core, from its historical roots and the evolution of its synthesis to its role in a diverse array of modern therapeutics. We will delve into the key milestones, structure-activity relationships (SAR), and the underlying pharmacology that have cemented the piperazinone motif as a critical tool for researchers, scientists, and drug development professionals.

Part 1: From Simple Heterocycle to Medicinal Mainstay: A Historical Perspective

The story of the piperazinone core is intrinsically linked to its parent compound, piperazine. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is not of natural origin.[2][3] Its initial foray into the medical field was not as a therapeutic agent itself, but as a proposed solvent for uric acid in the treatment of gout in the early 20th century.[2] While this application proved unsuccessful in a clinical setting, it marked the beginning of piperazine's journey in the pharmaceutical world.[2]

A pivotal moment for piperazine came in the mid-20th century with the discovery of its potent anthelmintic properties, establishing it as a key treatment for parasitic worm infections.[2] This discovery spurred widespread interest in piperazine and its derivatives, paving the way for the exploration of more complex structures, including the piperazinone core.

The synthesis of the basic piperazin-2-one ring can be achieved through the cyclization of an N-(2-aminoethyl)amino acid derivative. A foundational method involves the reaction of ethylenediamine with an α-halo ester, such as ethyl chloroacetate.[4] This straightforward approach laid the groundwork for the development of more sophisticated and stereoselective synthetic strategies in the decades that followed.

Part 2: The Evolving Art of Synthesis: From Classical to Contemporary Methods

The synthetic versatility of the piperazinone core has been a major driver of its widespread use in drug discovery. Methodologies have evolved from simple cyclization reactions to highly efficient, stereoselective, and diversity-oriented approaches.

Foundational Synthesis of the Piperazin-2-one Core

One of the earliest and most fundamental methods for constructing the piperazin-2-one ring is the reaction of a 1,2-diamine with an α-haloacetylating agent, followed by intramolecular cyclization. A classic example is the synthesis of the parent 2-piperazinone from ethylenediamine and ethyl chloroacetate.[4]

Experimental Protocol: Synthesis of 2-Piperazinone from Ethylenediamine and Ethyl Chloroacetate [4]

  • Reaction Setup: To a solution of ethylenediamine (1 equivalent) in a suitable solvent such as 1,5-dioxane, add ethyl chloroacetate (1.5 equivalents) and triphenylphosphine (1.6 equivalents).

  • Reflux: Heat the reaction mixture under reflux for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 2-piperazinone.

This method, while foundational, often requires an excess of the diamine and can lead to the formation of byproducts, necessitating careful purification.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product ethylenediamine Ethylenediamine cyclization Intramolecular Cyclization ethylenediamine->cyclization 1. Nucleophilic Attack ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->cyclization 2. Acylation piperazinone 2-Piperazinone Core cyclization->piperazinone Forms Lactam Ring

Caption: Foundational synthesis of the 2-piperazinone core.

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a host of advanced methodologies for the construction of piperazinone rings, offering greater efficiency, stereocontrol, and access to molecular diversity.

  • Cascade Reactions: Modern approaches often employ cascade or tandem reactions to construct the piperazinone ring in a single step from multiple components. For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide allows for the formation of three new bonds in one pot, creating highly substituted piperazinones.[6][7]

  • Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of piperazinones, which is crucial for producing drugs with optimal therapeutic activity and reduced side effects. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is one such method that provides access to chiral disubstituted piperazin-2-ones with excellent enantioselectivity.[8] A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has also been developed, which is instrumental in the rapid synthesis of key intermediates for drugs like Aprepitant.[9]

  • C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperazinone ring is an emerging area that allows for the late-stage modification of the scaffold, providing rapid access to a wide range of analogs for structure-activity relationship studies.[10]

G cluster_inputs Starting Materials cluster_methods Synthetic Methodologies cluster_outputs Key Outcomes aldehydes Aldehydes cascade Cascade Reactions aldehydes->cascade asymmetric Asymmetric Synthesis aldehydes->asymmetric diamines 1,2-Diamines diamines->cascade diamines->asymmetric other_reagents Other Reagents (e.g., Allenamides, α-Halo Esters) other_reagents->cascade diversity Molecular Diversity cascade->diversity efficiency Synthetic Efficiency cascade->efficiency stereocontrol Stereocontrol asymmetric->stereocontrol ch_func C-H Functionalization ch_func->diversity

Caption: Evolution of piperazinone synthesis methodologies.

Part 3: Therapeutic Applications and Mechanisms of Action

The piperazinone scaffold is a key component in a wide range of clinically significant drugs, demonstrating its broad therapeutic utility.

Key Therapeutic Areas
  • Antiemetics (NK1 Receptor Antagonists): One of the most successful applications of the piperazinone core is in the development of neurokinin-1 (NK1) receptor antagonists for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[11] Aprepitant , a landmark drug in this class, features a complex piperazinone-related morpholinone core.[1][12]

  • Anticancer Agents (Kinase Inhibitors): The piperazinone ring is a common feature in many small-molecule kinase inhibitors. Trilaciclib , for example, is a CDK4/6 inhibitor that contains a piperazinone moiety and is used to decrease the incidence of chemotherapy-induced myelosuppression. Several piperazine-based thiazolidinones have shown potent inhibitory activity against VEGFR2 tyrosine kinase, a key target in angiogenesis.[13][14]

  • Antipsychotics (Dopamine and Serotonin Receptor Modulators): A number of atypical antipsychotics and investigational compounds for psychiatric disorders incorporate a piperazinone or a closely related piperazine ring to modulate dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.[15][16][17] The piperazine moiety often plays a crucial role in achieving the desired receptor binding profile and pharmacokinetic properties.[18]

Signaling Pathways and Mechanisms of Action

The mechanism of action of piperazinone-containing drugs is diverse and dependent on their specific molecular target.

  • NK1 Receptor Antagonism: In the case of drugs like aprepitant, the molecule acts as a competitive antagonist at the NK1 receptor, preventing the binding of the endogenous ligand, substance P.[11] This blockade of substance P signaling in the central and peripheral nervous system is critical for its antiemetic effects. The binding of aprepitant to the NK1 receptor is characterized by high affinity and selectivity.[1][19]

  • Kinase Inhibition: Piperazinone-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the target enzyme. For instance, trilaciclib inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), thereby arresting the cell cycle in hematopoietic stem and progenitor cells and protecting them from the damaging effects of chemotherapy.

  • Apoptosis Induction: Some piperazinone-containing anticancer agents have been shown to induce apoptosis in cancer cells. This can occur through various mechanisms, including the inhibition of survival signaling pathways or the activation of pro-apoptotic proteins like caspases.[20][21]

G cluster_drugs Piperazinone-Containing Drugs cluster_targets Molecular Targets cluster_effects Therapeutic Effects aprepitant Aprepitant nk1r NK1 Receptor aprepitant->nk1r Antagonism trilaciclib Trilaciclib cdk46 CDK4/6 Kinases trilaciclib->cdk46 Inhibition antipsychotics Antipsychotics d2_5ht Dopamine & Serotonin Receptors antipsychotics->d2_5ht Modulation antiemesis Antiemesis nk1r->antiemesis cancer_therapy Cancer Therapy cdk46->cancer_therapy cns_modulation CNS Modulation d2_5ht->cns_modulation

Caption: Drug-Target-Effect relationships for piperazinone compounds.

Part 4: Quantitative Pharmacology and Structure-Activity Relationships

The development of potent and selective piperazinone-based drugs has been guided by extensive quantitative analysis of their pharmacological activity. Structure-activity relationship (SAR) studies have been instrumental in optimizing the piperazinone scaffold for various therapeutic targets.

Compound ClassRepresentative Compound(s)Target(s)Potency (IC50 / Ki)Key SAR Insights
NK1 Receptor Antagonists AprepitantHuman NK1 ReceptorIC50 = 0.1 nM[1]The morpholinone core (a piperazinone isostere) and the bis(trifluoromethyl)phenyl group are critical for high-affinity binding.[19]
CDK Inhibitors TrilaciclibCDK4/6IC50 < 10 nM (specific values proprietary)The piperazinone ring serves as a central scaffold for orienting the pharmacophoric groups necessary for kinase binding.
VEGFR2 Kinase Inhibitors Piperazine-based Thiazolidinones (e.g., Compound 13)VEGFR2IC50 = 0.03 µM[13][14]The combination of the piperazine and thiazolidinone moieties leads to potent and selective VEGFR2 inhibition.[13]
Atypical Antipsychotics Investigational Phenylpiperazines (e.g., Compound 4c)5-HT1A / 5-HT2CKi = 23.2 nM / 6.48 nM[15]Substitutions on the phenyl ring and the second nitrogen of the piperazine core modulate affinity and selectivity for dopamine and serotonin receptor subtypes.[16]

Conclusion

The journey of the piperazinone core from a simple heterocyclic structure to a privileged scaffold in modern drug discovery is a compelling narrative of chemical innovation and pharmacological insight. Its synthetic tractability, coupled with its favorable physicochemical properties, has enabled the development of a diverse range of therapeutics that address significant unmet medical needs. The continued evolution of synthetic methodologies, particularly in asymmetric synthesis and C-H functionalization, promises to further expand the chemical space accessible to medicinal chemists. As our understanding of complex biological pathways deepens, the piperazinone core is poised to remain a vital and versatile tool in the design and development of the next generation of targeted therapies.

References

Section 1: Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 3-Ethyl-piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesis of available safety data for this compound and structurally related piperazine compounds. Due to a lack of a comprehensive, officially published Safety Data Sheet (SDS) specifically for this compound (CAS No. 90485-52-2), this document infers potential hazards and handling protocols from analogous chemicals. All procedures should be conducted with a thorough risk assessment by qualified personnel.

This compound is a heterocyclic organic compound. Understanding its fundamental properties is crucial for safe handling and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90485-52-2[1][2]
Molecular Formula C6H12N2O[1][3]
Molecular Weight 128.17 g/mol [1][3]
Appearance Light yellow to yellow solid[4]
Boiling Point 296.6°C at 760 mmHg[1]
Flash Point 145°C[1]
Density 0.966 g/cm³[1]
Storage Temperature 2-8°C, sealed in a dry place[2][4]

Section 2: Hazard Identification and GHS Classification

While a complete GHS classification for this compound is not widely available, vendor information and data from related piperazine compounds suggest the following potential hazards. The piperazine moiety itself is known to have toxicological effects that must be considered.[5][6]

Table 2: Potential GHS Hazard Classification

Hazard ClassHazard StatementGHS PictogramNotes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.опасностьBased on vendor information and data for related compounds.[2][7][8][9]
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin.опасностьBased on data for N-(2-Aminoethyl)piperazine, a related compound.[7]
Skin Corrosion/Irritation (Category 1B/2) H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.опасностьPiperazine derivatives are often corrosive or irritants.[2][7][8]
Serious Eye Damage/Eye Irritation (Category 1/2A) H318: Causes serious eye damage. / H319: Causes serious eye irritation.опасностьConsistent with skin corrosion/irritation classification.[2][7][8]
Acute Inhalation Toxicity (Category 4) H332: Harmful if inhaled.опасностьBased on vendor information for 3-Ethylpiperazin-2-one.[2]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.опасностьA known hazard for many piperazine derivatives.[7][10]
Aquatic Hazard (Chronic, Category 3) H412: Harmful to aquatic life with long lasting effects.A common classification for related piperazine compounds.[7][10]

Signal Word: Danger or Warning , depending on the final classification.[2][7]

Section 3: Core Safety Directives and Handling Protocols

A proactive approach to safety is paramount when working with specialty chemicals. The following protocols are based on best practices for handling piperazine derivatives.

Engineering Controls and Ventilation

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[7][8][11] Local exhaust ventilation should be used at the site of chemical release.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[8][12]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8] Eyewash stations must be readily accessible.[11][13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Glove suitability and breakthrough time should be confirmed for the specific operational conditions.[14] Contaminated gloves must be removed and disposed of properly.[14]

    • Lab Coat: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[14]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, or if engineering controls are inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[10][11][13]

Safe Handling and Hygiene Workflow

The following workflow illustrates the critical steps for safely handling this compound from procurement to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment VerifyControls 2. Verify Fume Hood & Eyewash RiskAssessment->VerifyControls DonPPE 3. Don Appropriate PPE VerifyControls->DonPPE Retrieve 4. Retrieve from Storage DonPPE->Retrieve Weigh 5. Weigh/Transfer in Fume Hood Retrieve->Weigh Use 6. Use in Experiment Weigh->Use Decontaminate 7. Decontaminate Work Area Use->Decontaminate DisposeWaste 8. Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE 9. Remove PPE DisposeWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Standard Operating Procedure Workflow.

Storage and Incompatibility

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11][13] Recommended storage is between 2-8°C.[2][4] The storage area should be locked up and designated for corrosive/toxic materials.[7][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[13][15]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 3: First Aid Protocols

Exposure RouteAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Immediately call a POISON CENTER or physician.[7][13][15]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin thoroughly with plenty of water for at least 15 minutes.[7][13] Seek immediate medical attention as the substance may be toxic upon contact and can cause severe burns.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or physician.[7][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][15] Call a physician or POISON CENTER immediately.[7][13]
Accidental Release Measures
  • Minor Spill:

    • Ensure proper PPE is worn.

    • Remove all ignition sources.[14]

    • For solid material, carefully sweep up to avoid generating dust and place it in a suitable, closed container for disposal.[11]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate personnel from the area and move upwind.[14]

    • Alert emergency responders.[14]

    • Prevent the substance from entering drains or waterways.[7][16]

    • Contain the spill using inert absorbent material (e.g., sand, diatomite) if it is a solution.[17]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7][8]

  • Specific Hazards: Combustion may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[13][15] Containers may explode when heated.[15]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Section 5: Stability and Reactivity

  • Reactivity: Generally not reactive under normal conditions.[15]

  • Chemical Stability: Stable under recommended storage conditions.[11][13][15]

  • Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[13][15]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[15]

Section 6: Toxicological Information

Specific toxicological data for this compound is limited. The information below is based on the GHS classifications and data from the broader piperazine class of chemicals.

  • Acute Toxicity: Harmful if swallowed or inhaled and potentially toxic in contact with skin.[2][7] The piperazine class can cause neurotoxic effects at high doses.[5][6]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage or irritation.[2][7]

  • Sensitization: May cause an allergic skin reaction.[7] Respiratory sensitization is also a concern with piperazine compounds.[13]

  • Reproductive Toxicity: Some piperazine salts are suspected of damaging fertility or the unborn child.[5][13] This potential hazard should be considered for all new derivatives until proven otherwise.

Section 7: Logical Decision Tree for Exposure Response

This diagram outlines the immediate decision-making process following a potential exposure event.

G Start Exposure Event Occurs AssessScene Assess Scene for Safety Start->AssessScene RemoveVictim Remove Victim from Exposure Source AssessScene->RemoveVictim Scene is Safe CallHelp Call for Emergency Medical Help AssessScene->CallHelp Scene is Unsafe RemoveVictim->CallHelp AdministerFirstAid Administer First Aid (See Table 3) CallHelp->AdministerFirstAid ProvideSDS Provide SDS/Safety Guide to Responders AdministerFirstAid->ProvideSDS

Caption: Immediate Response Protocol for Exposures.

References

Methodological & Application

Protocol for synthesizing 3-Ethyl-piperazin-2-one in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-Ethyl-piperazin-2-one

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol details a robust and accessible method based on the cyclocondensation of ethylenediamine with ethyl 2-bromobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance on reaction execution, purification, and characterization.

Introduction and Scientific Rationale

Piperazin-2-ones are six-membered nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to serve as constrained peptide mimics.[2] The ethyl substituent at the 3-position introduces a chiral center and a lipophilic group that can be crucial for modulating the pharmacological properties of lead compounds.

The synthetic strategy detailed herein is a classical and reliable approach involving a bimolecular cyclocondensation reaction. The choice of ethylenediamine and an α-haloester, specifically ethyl 2-bromobutanoate, provides a direct and efficient route to the desired heterocyclic core. This method is predicated on two fundamental organic reactions: an initial nucleophilic substitution (N-alkylation) followed by an intramolecular nucleophilic acyl substitution (lactamization). The causality behind this experimental design lies in its operational simplicity and the use of readily available starting materials, making it a practical choice for laboratory-scale synthesis.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot sequence. Initially, one of the primary amine nitrogens of ethylenediamine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl 2-bromobutanoate and displacing the bromide leaving group. This forms an N-alkylated diamine intermediate. Subsequently, the second, free primary amine of the intermediate performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization step forms the thermodynamically stable six-membered lactam ring, eliminating ethanol as a byproduct and yielding this compound. A non-nucleophilic base is typically added to neutralize the hydrobromic acid (HBr) generated during the initial alkylation step, preventing the protonation of the amine nucleophile.

Overall Reaction Scheme

R1 Ethylenediamine P This compound R1->P Heat (Reflux) R2 Ethyl 2-bromobutanoate R2->P Heat (Reflux) Base Base (e.g., K2CO3) Base->P Solvent Solvent (e.g., Ethanol) Solvent->P Plus1 + Plus1->P Heat (Reflux) Plus2 + Plus2->P

Caption: Overall synthesis of this compound.

Experimental Workflow Diagram

G A 1. Reaction Setup - Charge reactants & solvent - Add base - Heat to reflux B 2. Reaction Monitoring - Monitor by TLC or LC-MS - Typically 12-24 hours A->B C 3. Work-up - Cool reaction mixture - Filter solids - Concentrate filtrate B->C D 4. Purification - Vacuum distillation or - Silica gel chromatography C->D E 5. Product Characterization - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy D->E

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is designed for the synthesis of a racemic mixture of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Purity/Grade
Ethylenediamine107-15-3C₂H₈N₂60.10≥99%
Ethyl 2-bromobutanoate533-68-6C₆H₁₁BrO₂195.05≥98%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, ≥99%
Ethanol (EtOH)64-17-5C₂H₅OH46.07Anhydrous, 200 proof
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous
Round-bottom flask (500 mL)----
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle----
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (29.0 g, 0.21 mol).

  • Addition of Reactants : Add anhydrous ethanol (250 mL) to the flask. While stirring, add ethylenediamine (9.0 g, 0.15 mol).

  • Initiation of Reaction : Begin heating the mixture to a gentle reflux (approx. 78 °C). Once refluxing, add ethyl 2-bromobutanoate (19.5 g, 0.10 mol) dropwise over 30 minutes using an addition funnel.

  • Reaction Execution : Maintain the reaction mixture at reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the bromoester starting material. The reaction is typically complete within 12-24 hours.

  • Work-up : After completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of ethanol (2 x 20 mL).

  • Solvent Removal : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a crude oil or semi-solid.

  • Purification : The crude product can be purified by either vacuum distillation or silica gel column chromatography.

    • Column Chromatography : Use a silica gel column with a gradient eluent system, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., DCM/MeOH 98:2 to 95:5). Collect fractions and combine those containing the pure product as determined by TLC.

Product Characterization

The final product, this compound (C₆H₁₂N₂O, M.W. 128.17 g/mol ), should be a white to off-white solid or a viscous oil.[3][4] Characterization can be performed using standard analytical techniques.

  • ¹H NMR : Expect signals corresponding to the ethyl group protons and the methylene protons of the piperazinone ring.

  • ¹³C NMR : Expect signals for the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the piperazinone ring.

  • Mass Spectrometry (ESI+) : Calculated for C₆H₁₂N₂O [M+H]⁺: 129.1028; Found: 129.1025.

  • Physical Properties :

    • Boiling Point: ~296.6 °C at 760 mmHg[4]

    • Density: ~0.966 g/cm³[4]

Safety Precautions and Waste Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Ethylenediamine : Corrosive and a respiratory sensitizer. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Ethyl 2-bromobutanoate : Lachrymator and irritant. Handle with care in a fume hood.

  • Potassium Carbonate : Irritant. Avoid inhalation of dust.

  • Ethanol/Dichloromethane : Flammable (Ethanol) and volatile organic solvents. Use in a well-ventilated area away from ignition sources.

4.2. Waste Disposal

All organic waste, including the reaction solvent and chromatography eluents, must be collected in a designated chlorinated or non-chlorinated organic waste container as appropriate. Aqueous waste from any extractions should be neutralized before disposal. Solid waste (potassium salts) should be disposed of in accordance with institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Extend reflux time. Ensure reagents are anhydrous, as water can hydrolyze the ester.
Product loss during work-up.Ensure thorough washing of the filtered solids. Be careful during solvent removal to avoid bumping.
Formation of Side ProductsDimerization or polymerization.Ensure slow, dropwise addition of the ethyl 2-bromobutanoate to the heated ethylenediamine solution to maintain a high dilution of the electrophile.
Difficulty in PurificationProduct co-elutes with impurities.Optimize the chromatography solvent system. Try a different purification method like vacuum distillation if the product is thermally stable.

References

The 3-Ethyl-piperazin-2-one Scaffold: A Privileged Substructure for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Ethyl-piperazin-2-one Scaffold

In the landscape of contemporary medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a molecular framework that appears in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is not coincidental; the piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and provides versatile handles for chemical modification.[3][4] Within this important class of heterocycles, the piperazin-2-one substructure offers a unique combination of a lactam and a secondary or tertiary amine, presenting distinct opportunities for creating diverse chemical libraries with rich three-dimensional character.

This technical guide focuses on a specific, yet highly promising, building block: This compound . The introduction of an ethyl group at the C3 position provides a chiral center, opening the door to stereospecific interactions with biological targets, a critical consideration in modern drug design.[5][6] This guide will provide a comprehensive overview of the synthesis, derivatization, and potential applications of the this compound scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Chiral this compound Scaffold

The cornerstone of any drug discovery campaign utilizing this scaffold is a robust and stereocontrolled synthesis of the this compound core. A common and effective strategy involves a reductive amination followed by an intramolecular cyclization.[5]

Protocol 1: Synthesis of (S)-3-Ethyl-piperazin-2-one

This protocol is adapted from established methods for the synthesis of chiral piperazinone derivatives.[5]

Workflow for the Synthesis of (S)-3-Ethyl-piperazin-2-one

A N-Cbz-ethanolamine B N-Cbz-aminoacetaldehyde A->B Oxidation (e.g., Dess-Martin) D Reductive Amination Intermediate B->D:w Reductive Amination (NaBH(OAc)3) C L-2-Aminobutanoic acid methyl ester C->D:w E (S)-3-Ethyl-piperazin-2-one D->E Deprotection (H2, Pd/C) & Intramolecular Cyclization

Caption: Synthesis of (S)-3-Ethyl-piperazin-2-one.

Materials:

  • N-Cbz-ethanolamine

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • L-2-Aminobutanoic acid methyl ester hydrochloride

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxidation of N-Cbz-ethanolamine:

    • Dissolve N-Cbz-ethanolamine (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude N-Cbz-aminoacetaldehyde. This intermediate is often used directly in the next step.

  • Reductive Amination:

    • Dissolve L-2-Aminobutanoic acid methyl ester hydrochloride (1.0 eq) in DCM and add TEA (1.1 eq) at 0 °C.

    • Add the crude N-Cbz-aminoacetaldehyde from the previous step.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise and stir the reaction at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel chromatography to obtain the chiral diamine intermediate.

  • Deprotection and Cyclization:

    • Dissolve the purified diamine intermediate (1.0 eq) in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.[5]

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure. The intramolecular cyclization to form the piperazinone often occurs spontaneously upon deprotection.

    • Purify the crude product by silica gel column chromatography to yield (S)-3-Ethyl-piperazin-2-one as a white solid.[5]

Part 2: Derivatization of the this compound Scaffold for Library Synthesis

The true power of the this compound scaffold lies in its potential for diversification at the N1 and N4 positions. This allows for the rapid generation of compound libraries for high-throughput screening.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties.[7]

Workflow for N-Arylation of this compound

cluster_0 Buchwald-Hartwig Conditions A (S)-3-Ethyl-piperazin-2-one C N-Aryl-(S)-3-Ethyl-piperazin-2-one A->C B Aryl Halide (Ar-X) B->C D Pd Catalyst (e.g., Pd2(dba)3) E Ligand (e.g., Xantphos) F Base (e.g., Cs2CO3) G Solvent (e.g., Toluene)

Caption: N-Arylation via Buchwald-Hartwig Coupling.

Materials:

  • (S)-3-Ethyl-piperazin-2-one

  • Aryl halide (bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add (S)-3-Ethyl-piperazin-2-one (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups, including those with additional functional handles for further diversification.[8]

Materials:

  • (S)-3-Ethyl-piperazin-2-one

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve (S)-3-Ethyl-piperazin-2-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 4: Synthesis of Urea and Thiourea Derivatives

The synthesis of urea and thiourea derivatives from the secondary amine of the piperazinone core is a straightforward way to introduce new functionalities and explore hydrogen bonding interactions with biological targets.[4]

Materials:

  • (S)-3-Ethyl-piperazin-2-one

  • Isocyanate or isothiocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA, optional)

Procedure:

  • Dissolve (S)-3-Ethyl-piperazin-2-one (1.0 eq) in anhydrous DCM or THF.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise at 0 °C.

  • If the starting piperazinone is a hydrochloride salt, add TEA (1.1 eq) to neutralize.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with ether or by silica gel chromatography.

Part 3: Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are still emerging, the broader class of piperazinone-containing molecules has shown promise in a variety of therapeutic areas. The insights from these related scaffolds can guide the design of new libraries based on the this compound core.

Table 1: Potential Therapeutic Targets for Piperazinone-Based Compounds

Therapeutic TargetRationale and Key InteractionsRepresentative Compound Classes
Factor Xa The piperazinone scaffold can act as a non-basic P1 element, fitting into the S1 pocket of the enzyme. The substituents on the piperazinone can be optimized to enhance potency and selectivity.[9][10]Arylsulfonyl-3-piperazinone derivatives
PI3Kδ The piperazinone ring has been shown to be a more potent and selective replacement for a piperazine ring in thieno[3,2-d]pyrimidine-based PI3Kδ inhibitors. The lactam carbonyl can form additional hydrogen bonds in the active site.[11]Piperazinone-containing thieno[3,2-d]pyrimidines
NMDA Receptors N-substituted piperazine-2,3-dicarboxylic acid derivatives have been explored as antagonists of NMDA receptors, with selectivity for NR2C and NR2D subunits. The piperazinone core can serve as a rigid scaffold to position the key pharmacophoric elements.[1](1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid analogs
Central Nervous System (CNS) Agents The piperazine moiety is a well-established pharmacophore in CNS-active drugs, modulating the activity of serotonin and dopamine receptors. The this compound scaffold can be used to generate novel compounds with potential anxiolytic, antidepressant, or antipsychotic activity.[12][13]Arylpiperazine derivatives

SAR Insights and Design Considerations:

  • Stereochemistry at C3: The (S)- or (R)-configuration of the ethyl group can have a profound impact on binding affinity and biological activity. It is crucial to synthesize and test both enantiomers to fully explore the SAR.

  • N1 Substitution: This position is ideal for introducing large, hydrophobic groups that can interact with lipophilic pockets in the target protein. Aryl and heteroaryl groups introduced via Buchwald-Hartwig coupling are common choices.

  • N4 Substitution: The N4 position can be functionalized after protecting the N1 position (e.g., with a Boc group). This allows for the introduction of a second point of diversity, which can be used to modulate solubility, metabolic stability, and target engagement.

  • The Lactam Carbonyl: The carbonyl group of the piperazinone ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K pathway.

Conclusion

The this compound scaffold represents a versatile and valuable building block for the synthesis of diverse and stereochemically rich compound libraries. Its straightforward synthesis and the numerous possibilities for derivatization at both nitrogen atoms make it an attractive starting point for drug discovery programs targeting a wide range of diseases. By leveraging the established protocols for piperazine and piperazinone modification, and by carefully considering the structure-activity relationships of related compounds, researchers can effectively explore the chemical space around this promising scaffold to identify novel therapeutic agents.

References

Application Notes & Protocols for High-Throughput Screening Assays Involving 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Scaffold in Modern Drug Discovery

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1][2] Derivatives of piperazine have been successfully developed into therapeutics for a range of conditions, including neurological disorders, cancer, and infectious diseases.[3][4][5] The versatility of the piperazinone ring allows for facile synthetic modification, enabling the exploration of vast chemical space to fine-tune pharmacological properties.[3] 3-Ethyl-piperazin-2-one, a specific derivative, represents a valuable starting point for the discovery of novel therapeutic agents. Its biological activity is likely to be diverse, with potential applications as an anticancer, antimicrobial, or neuroprotective agent.[1]

High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery of novel therapeutics based on the this compound scaffold. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for various HTS formats, and discuss the critical aspects of data analysis and hit validation.

Strategic Considerations for HTS Assay Design

Given that the specific biological targets of this compound are not yet fully elucidated, a multi-pronged HTS strategy is recommended. This approach should encompass both biochemical (target-based) and cell-based (phenotypic) assays to maximize the probability of identifying compounds with therapeutic potential.

Biochemical Assays: These assays are designed to screen for direct interactions between this compound derivatives and a purified biological target, such as an enzyme or receptor. The piperazin-2-one scaffold has been implicated in the inhibition of enzymes like farnesyltransferase and protein geranylgeranyltransferase-I.[1][8] Therefore, developing assays against known enzyme targets within relevant disease pathways is a logical starting point.

Cell-Based Assays: These assays measure the effect of a compound on a cellular process or signaling pathway in a more physiologically relevant context.[9] Cell-based assays can identify compounds that act on novel targets or that modulate complex cellular networks.[10] Reporter gene assays are a powerful tool in this regard, allowing for the monitoring of specific signaling pathway activation or inhibition.[9][11]

The following sections will provide detailed protocols for several robust and widely used HTS technologies that can be adapted for screening this compound and its derivatives.

Visualizing the HTS Workflow

The general workflow for a high-throughput screening campaign is a multi-step process designed to efficiently identify and validate promising lead compounds.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Pilot_Screen Pilot Screen (~2,000 compounds) Validation->Pilot_Screen Proceed to HTS Full_Screen Full Library Screen Pilot_Screen->Full_Screen Hit_Confirmation Hit Confirmation Full_Screen->Hit_Confirmation Identify Hits Dose_Response Dose-Response & IC50/EC50 Hit_Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: A generalized workflow for a typical HTS campaign.

Protocol 1: Fluorescence Polarization (FP) Assay for Competitive Binding

Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[12][13] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a protein).[14] In a competitive binding assay, a test compound (like this compound) competes with the fluorescent tracer for binding to the target protein. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.[13]

Application: This assay is ideal for screening for inhibitors that bind to the active site of an enzyme or the binding pocket of a receptor.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Target Protein: Dilute the purified target protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically, typically in the low nanomolar range.

    • Fluorescent Tracer: Prepare a stock solution of the fluorescently labeled ligand (tracer) in a compatible solvent (e.g., DMSO). The tracer concentration should be below its dissociation constant (Kd) for the target protein.[15]

    • Test Compound: Prepare a stock solution of this compound (and its derivatives) in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 100 nL of the test compound solution to the appropriate wells of a low-volume, black, 384-well microplate.

    • For control wells, add 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Reagent Addition:

    • Add 10 µL of the target protein solution to all wells.

    • Add 10 µL of the fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.[15] The reader measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the grating factor of the instrument.

    • Determine the percent inhibition for each compound relative to the controls.

    • Calculate the Z' factor to assess the quality of the assay.[13] A Z' factor greater than 0.5 is generally considered excellent for HTS.[16]

ParameterRecommended Value
Final Assay Volume20 µL
Compound Concentration10 µM
DMSO Concentration< 1%
Incubation Time30-60 minutes
Z' Factor> 0.5

Protocol 2: FRET-Based Protease Cleavage Assay

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor).[17] In a protease cleavage assay, a peptide substrate is synthesized with a FRET pair (e.g., a fluorophore and a quencher) at opposite ends. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by a protease, the donor and acceptor are separated, leading to an increase in fluorescence.[18]

Application: This assay is suitable for identifying inhibitors of proteases, a class of enzymes often implicated in disease.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 10% glycerol, 3 mM β-mercaptoethanol).[17]

    • Protease: Dilute the purified protease to the desired concentration in assay buffer.

    • FRET Substrate: Prepare a stock solution of the FRET-labeled peptide substrate in a suitable solvent (e.g., DMSO).

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Dispense 100 nL of the test compound solution into the wells of a black, 384-well microplate.

    • Include appropriate controls (DMSO for no inhibition, a known protease inhibitor for positive control).

  • Reagent Addition:

    • Add 10 µL of the protease solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[18]

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the protease (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Measurement:

    • Measure the fluorescence intensity at the emission wavelength of the donor fluorophore using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound based on the fluorescence signal relative to the controls.

    • Determine the Z' factor to validate the assay for HTS.

ParameterRecommended Value
Final Assay Volume20 µL
Compound Concentration10 µM
DMSO Concentration< 1%
Incubation Temperature30°C - 37°C
Z' Factor> 0.5

Protocol 3: AlphaScreen Assay for Protein-Protein Interactions

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[19][20] It utilizes two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions is initiated, resulting in a luminescent signal.[21][22]

Application: This assay is highly versatile and can be used to screen for inhibitors of protein-protein interactions, which are critical in many disease-related signaling pathways.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer compatible with the AlphaScreen technology and the interacting proteins (e.g., PBS with 0.1% BSA).

    • Biotinylated Protein A: Prepare a solution of the biotinylated protein in assay buffer.

    • Tagged Protein B: Prepare a solution of the tagged protein (e.g., GST-tagged or His-tagged) in assay buffer.

    • Donor Beads: Reconstitute streptavidin-coated Donor beads in assay buffer.

    • Acceptor Beads: Reconstitute Acceptor beads conjugated to an antibody against the tag on Protein B (e.g., anti-GST or anti-His) in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation (384-well ProxiPlate):

    • Add 50 nL of the test compound solution to the wells.

    • Include appropriate controls.

  • Reagent Addition (in subdued light):

    • Add 5 µL of the Biotinylated Protein A solution.

    • Add 5 µL of the Tagged Protein B solution.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed solution of Donor and Acceptor beads.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement:

    • Read the plate on an AlphaScreen-capable plate reader, which excites the Donor beads at 680 nm and measures the emission from the Acceptor beads between 520-620 nm.[19]

  • Data Analysis:

    • Calculate the percent inhibition of the protein-protein interaction for each compound.

    • Determine the Z' factor for the assay.

ParameterRecommended Value
Final Assay Volume20 µL
Compound Concentration10 µM
DMSO Concentration< 0.5%
Incubation Time90 minutes (total)
Z' Factor> 0.5

Protocol 4: Cell-Based Reporter Gene Assay

Principle: Reporter gene assays are a cornerstone of cell-based screening, used to monitor the activity of a specific signaling pathway.[9] A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter that is responsive to a particular transcription factor.[10] Activation or inhibition of the signaling pathway leads to a change in the expression of the reporter gene, which can be measured as a change in light output or color.[11][23]

Application: This assay is ideal for identifying compounds that modulate a specific signaling pathway, such as the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer and is a known target for some piperazinone derivatives.[1]

Step-by-Step Protocol:
  • Cell Culture and Plating:

    • Culture a suitable cell line stably expressing the reporter gene construct in appropriate growth medium.

    • Seed the cells into a 384-well, white, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Addition:

    • Add 100 nL of the this compound stock solution to the wells.

    • Include DMSO as a negative control and a known pathway modulator as a positive control.

  • Cell Stimulation (if required):

    • If the pathway requires activation, add a stimulating agent (e.g., a growth factor) to the wells.

  • Incubation:

    • Incubate the cells for a period sufficient to allow for changes in gene expression (typically 6-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Reporter Gene Assay:

    • Remove the medium from the wells and add a cell lysis buffer containing the substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Incubate for a short period at room temperature to ensure complete cell lysis and development of the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to a viability assay performed in parallel to account for compound cytotoxicity.

    • Calculate the percent activation or inhibition of the signaling pathway for each compound.

    • Determine the Z' factor for the assay.

ParameterRecommended Value
Cell Seeding DensityEmpirically determined
Compound Concentration10 µM
Incubation Time6-24 hours
Reporter ReadoutLuminescence
Z' Factor> 0.5

Visualizing a Signaling Pathway for Reporter Assay

A reporter gene assay could be designed to screen for inhibitors of the Ras-Raf-MEK-ERK pathway, a target of some piperazinone derivatives.

Ras_Pathway cluster_pathway Ras-Raf-MEK-ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., AP-1) ERK->TF Reporter Reporter Gene (e.g., Luciferase) TF->Reporter Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Inhibition

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for initiating a high-throughput screening campaign to identify novel bioactive compounds based on the this compound scaffold. The choice of assay will depend on the specific therapeutic area and the available knowledge about the potential targets of this chemical series. It is crucial to remember that HTS is the first step in a long drug discovery process.[24] Hits identified from these screens will require extensive validation, including dose-response studies, secondary assays to confirm their mechanism of action, and evaluation of their structure-activity relationships (SAR) to guide lead optimization.[16] By employing a strategic and multi-faceted HTS approach, researchers can unlock the therapeutic potential of this compound and its derivatives.

References

A Step-by-Step Guide to the Purification of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed protocols and technical insights for the purification of 3-Ethyl-piperazin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Addressed to researchers, scientists, and process chemists, this document outlines systematic approaches including crystallization and chromatographic techniques to achieve high purity. The protocols are designed to be self-validating, with integrated steps for purity assessment. This guide emphasizes the scientific rationale behind procedural choices to empower users to troubleshoot and adapt methodologies for analogous piperazinone derivatives.

Introduction: The Importance of Purity for a Privileged Scaffold

This compound belongs to the piperazinone class of heterocycles, which are considered "privileged structures" in medicinal chemistry.[1] Their rigid, three-dimensional framework and strategic placement of heteroatoms make them ideal scaffolds for developing therapeutics that target a wide array of biological targets. The purity of such building blocks is paramount, as even trace impurities can lead to misleading biological data, complicate reaction scale-up, and introduce safety concerns in drug development pipelines.

Common impurities in the synthesis of this compound can include:

  • Unreacted starting materials: Such as derivatives of ethylenediamine and α-amino acids.

  • Reaction by-products: Including incompletely cyclized intermediates, dimers, or products of side reactions.[3]

  • Reagents and solvents: Residual reagents, catalysts, and solvents used during the synthesis.

This guide provides robust methods to remove these impurities and ensure the high quality of the final compound.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is essential for designing effective purification strategies.

PropertyValueReference
Chemical Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4][5]
Appearance Typically a white to off-white solid[6]
Boiling Point 296.6 °C at 760 mmHg[4]
Density ~0.966 g/cm³[4]
Solubility Freely soluble in water and polar organic solvents like methanol and ethanol.[7] Sparingly soluble in less polar solvents like ethyl acetate and dichloromethane. Insoluble in non-polar solvents like hexanes.

Safety Precautions: this compound, as a cyclic amine derivative, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Purification Workflow Overview

The purification strategy for this compound typically involves a primary purification step (either crystallization or chromatography) followed by rigorous purity analysis. The choice between methods depends on the impurity profile and the required scale.

Purification Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Product Crude Crude this compound Crystallization Crystallization (Recrystallization / Anti-Solvent) Crude->Crystallization High Polarity Impurities Chromatography Silica Gel Chromatography Crude->Chromatography Similar Polarity Impurities TLC TLC Analysis Crystallization->TLC Chromatography->TLC HPLC HPLC/GC Analysis TLC->HPLC NMR_MS NMR / MS Confirmation HPLC->NMR_MS Pure Pure this compound (>98%) NMR_MS->Pure

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the target compound. For polar compounds like this compound, an anti-solvent approach is often effective.[8]

Causality: The principle is to dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble, and then introduce an "anti-solvent" in which the product is poorly soluble. This causes the target compound to selectively precipitate out of solution, leaving impurities behind.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility data, a good solvent could be methanol or ethanol. A suitable anti-solvent would be a less polar solvent in which the compound is insoluble, such as ethyl acetate or diethyl ether.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum required volume of the hot "good" solvent (e.g., methanol). Stir until all solid material is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Anti-Solvent Addition: While stirring the warm solution, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes persistently turbid.

  • Crystal Formation: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

Chromatography is the method of choice when impurities have similar polarity and solubility to the target compound.[6][9] For a polar compound like this compound, a polar eluent system is required.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate/Methanol (e.g., 9:1 v/v).[6] The ideal system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Pooling and Evaporation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography_vs_Crystallization start Crude Product Impurity Profile? recrystallize Recrystallization (High Throughput, Good for Large Scale) start->recrystallize Impurities have different solubility chromatography Column Chromatography (High Resolution, Good for Difficult Separations) start->chromatography Impurities have similar polarity

Caption: Decision logic for choosing a primary purification method.

Purity Assessment Protocols

Verifying the purity of the final product is a critical step.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[10] Since this compound lacks a strong chromophore, derivatization or use of a universal detector may be necessary for high sensitivity.[11]

Step-by-Step Methodology (General Reverse-Phase Method):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the analyte.[12]

    • Start with 5% B, ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Prepare a solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Troubleshooting Common Purification Issues

ProblemPotential CauseRecommended Solution
Oiling out during crystallization The solution is too saturated, or the cooling rate is too fast. The solvent may be inappropriate.Add a small amount of the "good" solvent to redissolve the oil and allow for slower cooling. Try a different solvent system.
Low recovery from crystallization The compound is too soluble in the mother liquor.Cool the solution to a lower temperature (e.g., -20 °C). Use a different anti-solvent to further decrease the compound's solubility.[8]
Poor separation in chromatography The chosen eluent system is not optimal. The column may be overloaded.Perform a more thorough TLC screen to find a better solvent system. Use a gradient elution. Ensure the amount of crude material loaded is not more than 1-5% of the silica gel weight.
Streaking on TLC/Column The compound is very polar and interacting too strongly with the silica gel. The sample is too concentrated.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.[10] Ensure the spotting/loading solution is dilute.

Conclusion

The purification of this compound is a crucial step in its utilization for research and drug development. By applying the systematic protocols for crystallization and chromatography detailed in this guide, researchers can consistently achieve high levels of purity. The key to successful purification lies in understanding the physicochemical properties of the target compound and its potential impurities, allowing for the rational selection and optimization of the appropriate technique. Rigorous analytical assessment using methods like HPLC is essential to validate the final product's quality.

References

Application Notes and Protocols: 3-Ethyl-piperazin-2-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Piperazin-2-one Scaffold in Neuroscience

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the development of a multitude of centrally acting agents.[1] Its derivatives have shown a wide array of pharmacological activities, including antidepressant, anxiolytic, antipsychotic, and neuroprotective effects.[2][3] A significant subset of these compounds, the piperazin-2-one derivatives, offer a unique combination of structural rigidity and functional group diversity that makes them particularly attractive for targeting complex neurological disorders.

While extensive research has been conducted on various substituted piperazines, this document focuses on a specific, less-explored derivative: 3-Ethyl-piperazin-2-one (CAS No: 90485-52-2).[4][5][6] Given the nascent stage of research into this particular molecule, these notes aim to provide a comprehensive guide for its investigation, drawing upon the established neuropharmacological profile of the broader piperazin-2-one class. We will explore its potential applications and provide detailed protocols for its characterization in the context of neuroscience research.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological systems. The table below summarizes its key identifiers and characteristics.

PropertyValueReference
Chemical Name This compound[4]
CAS Number 90485-52-2[4][5]
(S)-enantiomer CAS 1240586-25-7[7]
Molecular Formula C₆H₁₂N₂O[4][7]
Molecular Weight 128.17 g/mol [7]
Boiling Point 296.6°C at 760 mmHg[5]
Flash Point 145°C[5]

Hypothesized Neurological Applications of this compound

Based on the extensive literature on piperazine and piperazin-2-one derivatives, we can hypothesize several potential avenues for the application of this compound in neuroscience research. The ethyl group at the 3-position may influence the compound's lipophilicity, metabolic stability, and interaction with target proteins, potentially leading to a unique pharmacological profile.

As a Modulator of Monoamine Oxidase (MAO) Activity

Rationale: Piperazine derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[9][10] The piperazin-2-one scaffold could serve as a pharmacophore for MAO inhibition, and the 3-ethyl substitution may confer selectivity for one of the MAO isoforms.

Proposed Mechanism of Action: this compound may bind to the active site of MAO-A or MAO-B, preventing the breakdown of monoamine neurotransmitters and thereby increasing their synaptic availability.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism Increased Monoamines Increased Monoamines Metabolites Metabolites MAO->Metabolites MAO->Increased Monoamines Blockade leads to This compound This compound This compound->MAO Inhibition

Caption: Proposed mechanism of MAO inhibition by this compound.

As an Acetylcholinesterase (AChE) Inhibitor for Alzheimer's Disease Research

Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[11] Several piperazine derivatives have been investigated as AChE inhibitors.[11][12] The structural features of this compound may allow it to interact with the catalytic or peripheral anionic site of AChE.

Proposed Mechanism of Action: this compound could act as a competitive or non-competitive inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

As a Potential Anxiolytic or Antidepressant Agent

Rationale: The piperazine scaffold is present in several anxiolytic and antidepressant drugs.[2] Some piperazine derivatives exert their effects through interaction with serotonin receptors, particularly the 5-HT1A subtype.[13] Others may modulate the GABAergic system.[14] The anxiolytic-like and antidepressant-like potential of this compound can be evaluated in established animal models.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound in a neuroscience context.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potential of a compound on MAO-A and MAO-B.[9]

Objective: To determine the IC₅₀ values of this compound for human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Phosphate buffer (pH 7.4)

  • This compound

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions in phosphate buffer.

    • Prepare stock solutions of substrates and positive controls in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.

    • Add 20 µL of varying concentrations of this compound or the positive control to the respective wells.

    • For the control wells, add 20 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 160 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

    • Immediately measure the absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline from kynuramine, 250 nm for benzaldehyde from benzylamine) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

MAO_Assay_Workflow Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Reaction Initiation Reaction Initiation Assay Setup->Reaction Initiation Pre-incubation (37°C, 15 min) Pre-incubation (37°C, 15 min) Assay Setup->Pre-incubation (37°C, 15 min) Data Analysis Data Analysis Reaction Initiation->Data Analysis Kinetic Measurement (30 min) Kinetic Measurement (30 min) Reaction Initiation->Kinetic Measurement (30 min) Calculate IC50 Calculate IC50 Data Analysis->Calculate IC50

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.[15][16]

Objective: To determine the IC₅₀ value of this compound for AChE.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and Donepezil in a suitable solvent and make serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of buffer, 25 µL of ATCI solution, and 125 µL of DTNB solution to each well.

    • Add 25 µL of varying concentrations of this compound or Donepezil to the test wells. Add 25 µL of buffer to the control wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AChE solution to each well.

    • Measure the absorbance at 412 nm every minute for 10 minutes at 25°C.[16]

  • Data Analysis:

    • Calculate the reaction rate for each concentration.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

Protocol 3: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

This protocol outlines a basic cell viability assay to assess the potential neurotoxicity of this compound.[17]

Objective: To determine the cytotoxic effect of this compound on the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 4: Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs.[18][19][20]

Objective: To evaluate the effect of this compound on anxiety-like behavior in mice.

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[20]

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimate to the testing room for at least 60 minutes before the test.[19]

  • Drug Administration:

    • Administer this compound (at various doses) or a vehicle control intraperitoneally (i.p.) 30 minutes before the test. A positive control such as diazepam can also be used.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[19]

    • Allow the mouse to explore the maze for 5 minutes.[19][21]

    • Record the session using a video camera.

  • Data Analysis:

    • Score the time spent in the open and closed arms, and the number of entries into each arm.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Activity in Mice

The FST is a common behavioral test to screen for antidepressant-like effects.[22][23][24]

Objective: To assess the potential antidepressant-like activity of this compound in mice.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Animal Acclimatization and Drug Administration:

    • Similar to the EPM protocol, acclimate the mice and administer the test compound or vehicle control 30-60 minutes prior to the test. A positive control such as imipramine can be included.

  • Test Procedure:

    • Gently place the mouse in the cylinder of water (24-25°C).[22][25]

    • The test duration is typically 6 minutes.[25]

    • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test.[23] A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

While direct evidence for the application of this compound in neuroscience is currently lacking, the rich pharmacology of the piperazine and piperazin-2-one scaffolds provides a strong rationale for its investigation. The protocols outlined in this document offer a starting point for characterizing its potential as a modulator of key enzymes and behaviors relevant to neurological and psychiatric disorders. Future research should focus on a systematic evaluation of its activity profile, including receptor binding assays for serotonin and GABA receptors, and further exploration of its neuroprotective potential in more complex cellular and animal models of neurodegeneration.

References

Application Notes & Protocols: Characterizing the In Vitro Bioactivity of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Piperazin-2-one Scaffold

The piperazin-2-one core is recognized in medicinal chemistry as a privileged scaffold, a structural framework that has repeatedly been found to be a source of biologically active compounds.[1] Derivatives of this class have demonstrated significant potential across multiple therapeutic areas, with a notable emphasis on oncology.[1][2] Specifically, certain piperazin-2-one derivatives have been identified as potent cytotoxic agents against a variety of cancer cell lines.[1][3] A key mechanism of action for some of these compounds involves the inhibition of farnesyltransferase, an enzyme critical for the function of Ras proteins. By disrupting the Ras signaling pathway, which is commonly hyperactivated in cancers, these molecules can inhibit cell proliferation and trigger programmed cell death (apoptosis).[1]

This guide provides a comprehensive, workflow-driven approach for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of a novel derivative, 3-Ethyl-piperazin-2-one. The protocols herein are designed not merely as procedural steps but as a logical, self-validating system to move from broad phenotypic effects to more specific mechanistic insights. We will progress from foundational viability and cytotoxicity screening to the elucidation of apoptotic pathways and the investigation of a key cancer-related signaling cascade.

Experimental Roadmap: A Phased Approach to Characterization

A systematic investigation is crucial when characterizing a novel compound. The following workflow outlines a logical progression from high-level screening to detailed mechanistic studies. This phased approach ensures that resources are directed efficiently, with each stage of inquiry building upon the results of the last.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Phenotypic Assessment cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Conclusion start Start: Compound Preparation (this compound in DMSO) cell_culture Cell Culture (Select appropriate cancer cell line, e.g., A549, MCF-7) start->cell_culture treatment Compound Treatment (Dose-response & time-course) cell_culture->treatment viability Cell Viability Assay (PrestoBlue™) treatment->viability cytotoxicity Cytotoxicity Assay (LDH Release) treatment->cytotoxicity ic50 Data Analysis (Calculate IC50 Value) viability->ic50 cytotoxicity->ic50 apoptosis Apoptosis Induction Assay (Caspase-Glo® 3/7) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot for p-ERK/ERK) apoptosis->pathway conclusion Synthesize Data & Formulate Hypothesis pathway->conclusion

Caption: Overall experimental workflow for compound characterization.

Section 1: Foundational Assays - Assessing Cell Viability and Cytotoxicity

The initial step in evaluating any new compound is to determine its effect on cell health. We will employ two complementary assays: a cell viability assay that measures metabolic activity (an indicator of healthy, proliferating cells) and a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH), an indicator of compromised cell membrane integrity (cell death).[4][5][6]

Principle of the Assays
  • PrestoBlue™ Cell Viability Assay: This assay utilizes resazurin, a non-toxic, cell-permeable compound that is reduced by metabolically active cells to the highly fluorescent resorufin.[7] The intensity of the fluorescent signal is directly proportional to the number of viable cells. We choose this over the traditional MTT assay as it is a single-reagent, "add-and-read" assay that is non-toxic, allowing for multiplexing with other assays if needed.[7][8]

  • LDH Cytotoxicity Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The assay measures the rate of an enzymatic reaction using the released LDH, where the resulting color change is proportional to the number of lysed cells.

Detailed Protocol: Cell Viability & Cytotoxicity Assessment

Materials:

  • Selected cancer cell line (e.g., A549 human lung carcinoma)

  • Complete growth medium (e.g., F-12K Medium + 10% FBS + 1% Penicillin-Streptomycin)

  • This compound (stock solution in sterile DMSO, e.g., 10 mM)[9]

  • Sterile 96-well, clear-bottom, black-walled plates (for fluorescence)

  • PrestoBlue™ HS Cell Viability Reagent

  • LDH Cytotoxicity Assay Kit (follow manufacturer's instructions for reagent prep)

  • Lysis Buffer (10X, provided in LDH kit)

  • Stop Solution (provided in LDH kit)

  • Multi-channel pipette

  • Microplate reader (with fluorescence and absorbance capabilities)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[10]

    • Rationale: Seeding a consistent number of healthy, growing cells is critical for assay reproducibility. The 24-hour incubation period ensures cells have recovered from the stress of plating.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A common starting range is 0.1 µM to 100 µM.

    • Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).[9]

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells. Include "no-cell" (medium only) controls for background subtraction.

    • Incubate for the desired time period (e.g., 48 hours).

    • Rationale: A dose-response curve is essential for determining the compound's potency (IC50). The vehicle control is crucial to ensure that the solvent itself does not have a cytotoxic effect.

  • Assay Execution (Multiplexed):

    • LDH Assay (Part 1): Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the attached cells.

    • PrestoBlue™ Assay: To the remaining 50 µL of cells and media in the original plate, add 10 µL of PrestoBlue™ reagent.

    • Incubate the PrestoBlue™ plate for 1-2 hours at 37°C, protected from light.

    • LDH Assay (Part 2): While the PrestoBlue™ plate is incubating, proceed with the LDH assay on the supernatant plate. Add 50 µL of the LDH reaction mixture to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to the LDH plate. Gently tap to mix.

  • Data Acquisition:

    • PrestoBlue™ Plate: Read fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7]

    • LDH Plate: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Data Presentation and Interpretation

The primary output of this phase is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%.

Cell LineAssay TypeIncubation TimeIC50 (µM)
A549PrestoBlue™ Viability48 hours12.5
A549LDH Cytotoxicity48 hours15.2
MCF-7PrestoBlue™ Viability48 hours21.8
MCF-7LDH Cytotoxicity48 hours25.1

Interpretation: An IC50 value in the low micromolar range suggests that this compound has potent anti-proliferative or cytotoxic activity. The close correlation between the viability and cytotoxicity IC50 values suggests that the loss of metabolic activity is primarily due to cell death, rather than just a cytostatic effect (growth arrest).

Section 2: Mechanistic Elucidation - Investigating Apoptosis

Having established that this compound is cytotoxic, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of a family of proteases called caspases.[11] Specifically, the activation of executioner caspases-3 and -7 is a key event that commits the cell to apoptosis.[12]

Principle of the Assay
  • Caspase-Glo® 3/7 Assay: This is a luminescent, "add-mix-measure" assay that determines the activity of caspases-3 and -7.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[13][14] When active caspase-3/7 cleaves the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.[13]

Detailed Protocol: Caspase-3/7 Activity Assay

Materials:

  • Cells cultured and treated as described in Section 1.2 (use a white-walled, opaque 96-well plate suitable for luminescence).

  • Caspase-Glo® 3/7 Assay Kit.

  • Microplate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.2, using a white-walled plate. It is advisable to treat cells with concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a positive control (e.g., Staurosporine) to ensure the assay is working.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Rationale: The single reagent addition lyses the cells and initiates the luminescent reaction. The incubation period allows the signal to stabilize for a reliable reading.[13]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

Results should be expressed as Fold Change in Luminescence relative to the vehicle-treated control cells.

Treatment (A549 Cells)ConcentrationRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)N/A15,2501.0
This compound6 µM (0.5x IC50)48,8003.2
This compound12 µM (1x IC50)120,5757.9
This compound24 µM (2x IC50)198,25013.0
Staurosporine (Positive Control)1 µM225,70014.8

Interpretation: A dose-dependent increase in caspase-3/7 activity provides strong evidence that this compound induces cell death via the apoptotic pathway.

Section 3: Pathway Analysis - Probing the Ras-Raf-MEK-ERK Cascade

Given that other piperazin-2-one derivatives are known to disrupt the Ras signaling pathway, it is a prime candidate for investigation.[1] The Ras-Raf-MEK-ERK (also known as the MAPK/ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[15] A common method to assess the activity of this pathway is to measure the phosphorylation status of its key components, such as ERK, using Western Blotting.[16]

Principle of the Assay

  • Western Blotting: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed using antibodies specific to the target protein. To assess pathway activation, we use antibodies that recognize both the total amount of a protein (e.g., Total ERK) and its activated, phosphorylated form (e.g., Phospho-ERK). A decrease in the ratio of Phospho-ERK to Total ERK upon compound treatment would indicate pathway inhibition.

G cluster_pathway Ras-Raf-MEK-ERK Signaling Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Response Cell Proliferation, Survival Transcription->Response Inhibitor This compound (Hypothesized Inhibition) Inhibitor->Ras Inhibits Farnesylation

Caption: Hypothesized inhibition of the Ras signaling pathway.

Abbreviated Protocol: Western Blot for p-ERK/Total ERK

Methodology Outline:

  • Cell Lysis: Seed and treat cells in 6-well plates. After treatment (e.g., 24 hours with 1x IC50 of the compound), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against Phospho-ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the same membrane with a primary antibody for Total ERK, followed by the secondary antibody and detection.

    • Finally, probe for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.

Interpretation: A significant decrease in the band intensity for p-ERK in the compound-treated lanes, while the Total ERK and loading control bands remain constant, strongly indicates that this compound inhibits the Ras-Raf-MEK-ERK signaling pathway. This provides a specific, mechanistic insight into the compound's mode of action.

References

Application Notes & Protocols: A Framework for Evaluating the Preclinical Efficacy of 3-Ethyl-piperazin-2-one in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-Ethyl-piperazin-2-one, a novel piperazine derivative. Given the well-documented neuropharmacological activity of the piperazine chemical class, this guide proposes a strategic framework for assessing the compound's potential efficacy as a nootropic (cognitive-enhancing) and neuroprotective agent.[1][2][3] We present detailed, field-proven protocols for testing in both healthy and neurologically-impaired rodent models, including the Novel Object Recognition (NOR) task, the Morris Water Maze (MWM), and a focal cerebral ischemia model. Furthermore, we outline a protocol for in vivo microdialysis to investigate potential mechanisms of action related to neurotransmitter modulation. This framework is designed to establish a robust, data-driven foundation for the continued development of this compound.

Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[3][4] Derivatives of piperazine have shown therapeutic potential in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, anxiety, depression, and stroke.[1][2][5] Many of these effects are mediated through the modulation of neurotransmitter systems, such as serotonergic and dopaminergic pathways.[3]

This compound is a novel compound belonging to this class. While its specific biological target is yet to be fully elucidated, its structural similarity to other centrally active agents makes it a promising candidate for neurological applications. This guide, therefore, establishes a logical, multi-tiered approach to systematically evaluate its efficacy.

The core strategy involves two primary avenues of investigation:

  • Cognitive Enhancement: Assessing the ability of the compound to improve learning and memory in healthy, non-impaired animals.

  • Neuroprotection and Cognitive Rescue: Evaluating the compound's capacity to mitigate neuronal damage and rescue cognitive function in a validated animal model of acute brain injury (ischemic stroke).[6][7]

This dual approach allows for the characterization of both nootropic and disease-modifying potential, providing a comprehensive preclinical profile.

Preliminary Pharmacokinetic (PK) and Safety Assessment

Prior to initiating efficacy studies, a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its basic safety, is essential. This ensures that the doses selected for efficacy studies are both pharmacologically active and well-tolerated.

Recommended Preliminary Studies:
  • Dose-Range Finding Study: Administer single ascending doses of this compound to a small cohort of animals to identify the maximum tolerated dose (MTD). Observe for any overt signs of toxicity (e.g., changes in weight, activity, grooming, or posture).

  • Basic PK Profiling: Administer a single, well-tolerated dose and collect blood samples at multiple time points. Analyze plasma concentrations to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½). Brain tissue should also be analyzed to confirm blood-brain barrier penetration, a prerequisite for CNS activity.

Overall Experimental Workflow

The following diagram outlines the proposed strategic workflow for the preclinical evaluation of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_3 Phase 4: Mechanistic Insight A Compound Synthesis & Characterization B Preliminary PK & Toxicity Screening A->B C Nootropic Efficacy Testing (NOR, MWM) B->C D Neuroprotection Efficacy (MCAo Stroke Model) B->D E In Vivo Microdialysis (Neurotransmitter Levels) C->E D->E

Caption: High-level workflow for preclinical evaluation.

Protocol 1: Assessing Nootropic Efficacy in Healthy Rodents

Objective: To determine if this compound enhances cognitive performance in healthy, adult rodents.

Animal Model and Dosing
  • Species/Strain: Adult male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).

  • Housing: Group-housed (3-4 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should acclimate for at least one week before experiments begin.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: this compound (Low Dose).

    • Group 3: this compound (Medium Dose).

    • Group 4: this compound (High Dose).

  • Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), administered 30-60 minutes prior to behavioral testing, once daily for the duration of the experiment.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones, providing a measure of recognition memory.[8]

Workflow Diagram: Novel Object Recognition Protocol

NOR_Workflow Habituation Day 1: Habituation (10 min in empty arena) Dosing1 Dosing (Vehicle or Compound) Habituation->Dosing1 Training Day 2: Training (T1) (10 min with 2 identical objects) ITI Inter-Trial Interval (e.g., 24 hours) Training->ITI Dosing1->Training Dosing2 Dosing (Vehicle or Compound) ITI->Dosing2 Test Day 3: Test (T2) (5 min with 1 familiar & 1 novel object) Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis Dosing2->Test

Caption: Step-by-step workflow for the NOR test.

Step-by-Step Protocol:

  • Apparatus: A square open-field arena (e.g., 40x40x40 cm), made of non-reflective material.

  • Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to allow for acclimation.[8]

  • Training (Day 2):

    • Administer the assigned treatment (vehicle or compound).

    • After the appropriate pre-treatment time, place two identical objects (e.g., small glass bottles, metal cubes) in opposite corners of the arena.

    • Place the mouse in the arena, facing the wall equidistant from both objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.[9]

  • Testing (Day 3):

    • Administer the same treatment as on Day 2.

    • Replace one of the familiar objects with a novel object of similar size but different shape and texture. The position of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena for 5 minutes and record the exploration time for both the familiar (Tf) and novel (Tn) objects.

  • Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf) . A higher DI indicates better recognition memory.

Behavioral Assay: Morris Water Maze (MWM)

The MWM is a classic test for hippocampal-dependent spatial learning and memory.[10] Rodents learn to use distal visual cues in the room to locate a hidden escape platform in a pool of opaque water.[11][12]

Step-by-Step Protocol:

  • Apparatus: A circular pool (120-150 cm diameter) filled with water (22-24°C) made opaque with non-toxic white paint. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface.[13] The room should contain various high-contrast visual cues on the walls.[12]

  • Acquisition Phase (Days 1-4):

    • Administer the assigned treatment daily.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions (N, S, E, W).

    • Allow the mouse to swim for a maximum of 60 seconds to find the platform.[13] If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.[14]

    • Record the escape latency (time to find the platform) and path length for each trial using an automated tracking system.

  • Probe Trial (Day 5):

    • Administer the final dose of the assigned treatment.

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over days) between groups. A steeper downward slope indicates faster learning.

    • Probe Trial: A significantly higher percentage of time spent in the target quadrant indicates robust spatial memory.

Protocol 2: Assessing Neuroprotective Efficacy in a Stroke Model

Objective: To evaluate whether this compound can reduce brain injury and improve functional outcomes following an ischemic stroke.

Workflow Diagram: Ischemic Stroke (MCAo) Model Protocol

MCAo_Workflow cluster_pre Pre-Surgery cluster_surg Surgery & Treatment cluster_post Post-Surgery Assessment Baseline Baseline Behavioral Testing (Optional) Surgery MCAo Surgery (e.g., 60 min occlusion) Baseline->Surgery Reperfusion Reperfusion (Remove filament) Surgery->Reperfusion Treatment Administer Vehicle or Compound NeuroScore Neurological Scoring (24h, 48h, 72h) Treatment->NeuroScore Reperfusion->Treatment Behavior Cognitive Testing (e.g., MWM at 7-14 days) NeuroScore->Behavior Histo Terminal Histology (Infarct Volume - TTC Stain) Behavior->Histo

Caption: Experimental timeline for the MCAo stroke model.

Model: Middle Cerebral Artery Occlusion (MCAo)

The intraluminal filament model of MCAo is the most widely used model for focal cerebral ischemia, as it closely mimics human stroke and produces reliable infarcts.[15][16]

Step-by-Step Surgical Protocol:

  • Anesthesia: Anesthetize a rat (e.g., Sprague-Dawley, 280-320g) with isoflurane. Maintain body temperature at 37°C throughout the procedure.

  • Incision: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Temporarily ligate the CCA and the ECA.

    • Introduce a silicon-coated monofilament (e.g., 4-0 nylon) through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes).

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow blood flow to resume. Suture the incisions and provide post-operative care, including analgesics and hydration. Sham-operated animals undergo the same procedure without filament insertion.

Treatment and Endpoint Analysis
  • Treatment: this compound or vehicle can be administered either before occlusion (pre-treatment) or at the time of reperfusion (post-treatment) to assess prophylactic or therapeutic potential, respectively.

  • Neurological Deficit Scoring (24-72 hours post-MCAo): Assess sensorimotor function using a standardized scale (e.g., 0-5 scale, where 0=no deficit and 5=severe deficit).

  • Infarct Volume Measurement (e.g., 72 hours post-MCAo):

    • Sacrifice the animal and rapidly remove the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted (damaged) tissue remains white.

    • Quantify the infarct volume using image analysis software.

  • Cognitive Assessment (7-21 days post-MCAo): Perform MWM or NOR tests as described in Protocol 1 to assess long-term cognitive recovery.

Protocol 3: Mechanistic Study via In Vivo Microdialysis

Objective: To investigate if this compound modulates extracellular levels of key monoamine neurotransmitters in specific brain regions. This technique provides powerful insight into the compound's pharmacodynamic effects in a freely moving animal.[17][18][19]

Step-by-Step Protocol:
  • Guide Cannula Implantation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting a brain region of interest (e.g., prefrontal cortex or hippocampus). Secure it to the skull with dental acrylic.[18]

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis chamber and allow it to habituate.

    • Gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[17]

    • Allow the system to equilibrate for 1-2 hours.

  • Sample Collection and Analysis:

    • Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

    • Analyze the samples for levels of dopamine, serotonin, and norepinephrine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]

  • Data Analysis: Express post-treatment neurotransmitter levels as a percentage change from the stable baseline average.

Data Presentation

All quantitative data should be summarized in clear, concise tables for easy comparison between treatment groups.

Table 1: Example Dosing and Groups for Nootropic Studies

Group Treatment Dose (mg/kg, i.p.) N (animals/group)
1 Vehicle (Saline) - 12
2 This compound 1 12
3 This compound 5 12

| 4 | this compound | 10 | 12 |

Table 2: Key Outcome Measures and Interpretation

Test Primary Metric Favorable Outcome for Treatment Group Interpretation
Novel Object Recognition Discrimination Index (DI) Significantly higher DI vs. Vehicle Enhanced recognition memory
Morris Water Maze Escape Latency (Acquisition) Significantly shorter latency vs. Vehicle Faster spatial learning
Morris Water Maze Time in Target Quadrant (Probe) Significantly more time vs. Vehicle Stronger spatial memory retention
MCAo Stroke Model Infarct Volume (%) Significantly smaller volume vs. Vehicle Neuroprotective effect
MCAo Stroke Model Neurological Score Significantly lower score vs. Vehicle Improved sensorimotor function

| In Vivo Microdialysis | % Change from Baseline | Altered neurotransmitter levels | Evidence of target engagement |

References

Analytical methods for detecting 3-Ethyl-piperazin-2-one in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 3-Ethyl-piperazin-2-one

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of this compound, a heterocyclic compound of interest in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. Recognizing the compound's challenging physicochemical properties—namely its polarity and lack of a strong native chromophore—this guide details robust methodologies employing High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the scientific rationale behind key steps, ensuring both methodological rigor and adaptability for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a substituted piperazinone, a class of compounds frequently encountered in medicinal chemistry.[1][2] Its accurate quantification is critical for ensuring the purity of active pharmaceutical ingredients (APIs), conducting pharmacokinetic studies, or monitoring process-related impurities. The primary analytical hurdles for this molecule are its high polarity, which can lead to poor retention in traditional reversed-phase chromatography, and the absence of a significant UV-absorbing chromophore, which limits sensitivity for HPLC-UV detection.[3]

This guide provides validated starting points for three distinct, yet complementary, analytical techniques designed to overcome these challenges. The choice of method will depend on the required sensitivity, sample matrix complexity, and available instrumentation. All described protocols are grounded in the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) and other regulatory bodies, ensuring that the generated data is reliable, accurate, and reproducible.[4][5]

Recommended Analytical Approaches: A Comparative Overview

The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis. Below is a summary of the recommended methods, their principles, and ideal use cases.

Technique Principle Pros Cons Typical Application
HPLC-UV with Derivatization Covalent labeling of the analyte with a UV-active tag (e.g., NBD-Cl) followed by chromatographic separation and UV detection.Utilizes common lab equipment; cost-effective.Requires extra sample preparation steps; indirect analysis.Quantification of impurities in drug substances where sensitivity requirements are moderate (>100 ng/mL).
GC-MS Separation of the volatilized (often derivatized) analyte in the gas phase followed by mass spectrometric detection.High chromatographic efficiency; provides structural information from mass spectra.Requires derivatization for polar analytes; potential for thermal degradation.Identification and quantification of known impurities; screening for volatile related substances.
LC-MS/MS Chromatographic separation in the liquid phase coupled to highly selective and sensitive detection using tandem mass spectrometry.Gold-standard sensitivity and selectivity; ideal for complex matrices; direct analysis.Higher equipment cost and complexity.Bioanalysis (plasma, urine); trace-level impurity quantification (<1 ng/mL).

Method 1: HPLC-UV with Pre-Column Derivatization

This method leverages a chemical derivatization strategy to attach a chromophore to the this compound molecule, enabling sensitive UV detection. The protocol is adapted from established methods for analyzing piperazine, which also lacks a native chromophore.[3] The secondary amine on the piperazinone ring is the target for derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).

Scientific Rationale

The reaction between the secondary amine of this compound and NBD-Cl forms a highly conjugated product that absorbs strongly in the visible range (~470 nm), shifting detection away from the noisy, low-UV region where many matrix components interfere.[3] This not only enhances sensitivity but also dramatically improves selectivity. The choice of a reversed-phase C18 column is suitable for the resulting, more hydrophobic, derivatized product.

Detailed Protocol

3.2.1 Materials and Reagents

  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium Bicarbonate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Hydrochloric Acid (for reaction quenching)

3.2.2 Instrumentation

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Thermostatted water bath or heating block

3.2.3 Standard & Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Dissolve the sample (e.g., API) in a suitable diluent to achieve an expected analyte concentration within the calibration range.

  • Derivatization Procedure: a. To 100 µL of standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). b. Add 200 µL of NBD-Cl solution (1 mg/mL in acetonitrile). c. Vortex briefly and incubate at 60°C for 30 minutes in a water bath. d. Cool the reaction mixture to room temperature. e. Quench the reaction by adding 50 µL of 0.1 M HCl. f. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4 HPLC Conditions

Parameter Value
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL

| Detection Wavelength | 470 nm |

3.2.5 System Suitability & Validation

  • Specificity: Analyze a blank sample (matrix without analyte) subjected to the full derivatization procedure to ensure no interfering peaks are present at the retention time of the derivatized analyte.[6]

  • Linearity: Prepare a calibration curve from at least five concentration levels (e.g., 50 to 1500 ng/mL). The correlation coefficient (r²) should be ≥0.99.

  • Precision: The relative standard deviation (%RSD) for six replicate injections of a standard should be ≤2.0%.[7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of semi-volatile and volatile compounds. For polar molecules like this compound, derivatization is essential to block the active amine protons, thereby increasing volatility and improving peak shape.[8] Silylation is a common and effective strategy.

Scientific Rationale

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent. BSTFA reacts with the N-H groups on the piperazinone ring to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization reduces intermolecular hydrogen bonding, allowing the analyte to be readily volatilized for gas-phase analysis without significant peak tailing.[8][9]

Detailed Protocol

4.2.1 Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

4.2.2 Instrumentation

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Analytical Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent

4.2.3 Standard & Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like methanol or ethyl acetate.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent.

  • Derivatization Procedure: a. Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 45 minutes. d. Cool to room temperature before injection.

4.2.4 GC-MS Conditions

Parameter Value
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | m/z 40-450 |

4.2.5 Data Analysis

  • Identification: Confirm the identity of the di-TMS-derivatized this compound peak by its retention time and mass spectrum.

  • Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity. Choose characteristic ions from the mass spectrum (e.g., the molecular ion and major fragment ions) for quantification and confirmation.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the definitive method for trace-level quantification of this compound, especially in complex biological matrices like plasma or serum.[10] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for minimal sample cleanup. Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and separation from matrix components.[10]

Scientific Rationale

HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. In these conditions, polar analytes like this compound can partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[10] This is often more effective than reversed-phase for such compounds. Detection by tandem mass spectrometry involves selecting the protonated parent molecule ([M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, characteristic product ions in the third quadrupole. This process provides an exceptionally high degree of certainty and sensitivity.[11]

Visual Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Add Internal Standard (e.g., Deuterated Analog) Sample->IS PPT Protein Precipitation (e.g., with Acetonitrile) IS->PPT Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Inject Inject onto HILIC Column Centrifuge->Inject MS1 Q1: Isolate Precursor Ion [M+H]+ = m/z 129.1 Inject->MS1 MS2 Q2: Fragment Ion (Collision-Induced Dissociation) MS1->MS2 MS3 Q3: Monitor Product Ions (e.g., m/z 101.1, 70.1) MS2->MS3 Integrate Integrate Peak Areas (Analyte & IS) MS3->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Report Calculate & Report Concentration Calibrate->Report

Caption: High-level workflow for LC-MS/MS bioanalysis.

Detailed Protocol

5.3.1 Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate

5.3.2 Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: HILIC, 2.1 x 50 mm, 1.7 µm particle size

5.3.3 Sample Preparation (Protein Precipitation) This simple and fast procedure is suitable for high-throughput analysis.[10][12]

  • To 50 µL of a biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., at 100 ng/mL).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial or 96-well plate for analysis.

5.3.4 LC-MS/MS Conditions

Parameter Value
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 3.0 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI, Positive

| MRM Transitions | Analyte: 129.1 -> 101.1 (Quantifier), 129.1 -> 70.1 (Qualifier)SIL-IS (d5): 134.1 -> 106.1 |

Note: MRM transitions are predictive and must be optimized empirically on the specific mass spectrometer being used.

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to prove it is fit for its intended purpose.[13] The validation process provides documented evidence of the method's performance.

G cluster_core Core Accuracy & Reliability cluster_range Quantitative Performance cluster_specificity Assurance of Identity cluster_practicality Real-World Performance Accuracy Accuracy (Closeness to True Value) Linearity Linearity & Range Accuracy->Linearity Precision Precision (Repeatability) LOQ Limit of Quantitation (LOQ) Precision->LOQ Stability Stability (Analyte in Matrix) Precision->Stability Robustness Robustness (Method Tolerances) Linearity->Robustness Specificity Specificity (No Interference) LOD Limit of Detection (LOD) Specificity->LOD

References

Troubleshooting & Optimization

Overcoming 3-Ethyl-piperazin-2-one solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethyl-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of this compound that contribute to its solubility behavior.

PropertyValueSource
Molecular FormulaC6H12N2O[1][2]
Molecular Weight128.17 g/mol [1][2]
XLogP3-0.2 to 0.142[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area41.1 Ų[1]

The presence of two nitrogen atoms in the piperazine ring suggests that the molecule's ionization state, and therefore its solubility, will be pH-dependent. The relatively low molecular weight and the presence of hydrogen bond donors and acceptors would typically suggest some degree of water solubility. However, issues can still arise, particularly at neutral pH or in high concentration solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving in my aqueous buffer at neutral pH. What is the first thing I should try?

A1: The piperazine moiety in this compound is basic.[3][4] Therefore, its solubility is highly dependent on the pH of the solution. At neutral pH, the compound is likely in its less soluble free base form. The first and simplest approach is to adjust the pH of your aqueous solution.

  • Rationale: By lowering the pH, you will protonate the nitrogen atoms in the piperazine ring, forming a more soluble salt in situ. The majority of basic drugs exhibit increased solubility at lower pH values.[5][6]

  • Recommendation: Try lowering the pH of your buffer to a more acidic value (e.g., pH 4-6) and observe if the solubility improves. Be mindful of the pH constraints of your specific experiment or assay.

Q2: I've prepared a stock solution of this compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.

Here are several strategies to mitigate this:

  • Optimize Final Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay is kept to a minimum, typically below 0.5-1%, to avoid solvent effects on your biological system.[7] However, this small amount of co-solvent can help maintain the compound's solubility.[7]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the rapid supersaturation that leads to precipitation.

  • Work at a Lower Stock Concentration: Preparing a less concentrated stock solution in your organic solvent can also reduce the severity of precipitation upon dilution.

Q3: Can temperature be used to improve the solubility of this compound?

A3: For most solid solutes, solubility increases with temperature.[8] Therefore, gently warming the solution can be a viable method to increase the solubility of this compound.

  • Caution: Be aware that the dissolution of some compounds can be an exothermic process, in which case increasing the temperature would decrease solubility.[9] However, for many organic compounds, dissolution is endothermic, and warming will help.[9] Also, ensure that your compound is stable at elevated temperatures and that the temperature change will not affect your experimental outcome.

Troubleshooting Guides: Advanced Solubility Enhancement

If basic adjustments of pH and temperature are insufficient, more advanced formulation strategies may be necessary. This section provides a troubleshooting guide for these techniques.

Issue: Simple pH adjustment is not sufficient or is incompatible with my experimental system.

When pH modulation is not a viable option, consider the following advanced strategies.

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[10][11]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of less polar solutes.[12]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs) of low molecular weight[5]

  • Troubleshooting:

    • Toxicity/Assay Interference: High concentrations of organic solvents can be toxic to cells or interfere with assays. It is crucial to run appropriate vehicle controls to account for any effects of the co-solvent.[11]

    • Precipitation on Dilution: As with stock solutions, dilution of a co-solvent formulation into a fully aqueous system can still lead to precipitation. A careful optimization of the co-solvent percentage is necessary.

Converting the this compound free base into a stable salt form is a highly effective method to enhance aqueous solubility.[6][7] Piperazine and its derivatives are well-known to form salts that can dramatically improve solubility.[13][14]

  • Mechanism of Action: Salts are ionic and therefore generally have much higher aqueous solubility than their corresponding neutral forms.[15]

  • Common Acidic Counterions:

    • Hydrochloride (HCl)

    • Sulfate (H₂SO₄)

    • Mesylate (methanesulfonic acid)

    • Tartrate

    • Citrate[16]

  • Troubleshooting:

    • Unstable Salts: Not all salt forms are stable. Some may be hygroscopic (absorb moisture from the air) or may disproportionate back to the free base under certain conditions.

    • Insignificant Solubility Improvement: The choice of counterion is critical. A salt screening study is often necessary to identify the optimal counterion that provides the best balance of solubility and stability.[7]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with improved aqueous solubility.[12][19][20][21]

  • Mechanism of Action: The hydrophobic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus solubilizing the entire complex.[20]

  • Common Cyclodextrins:

    • β-Cyclodextrin (βCD)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Troubleshooting:

    • Binding Affinity: The affinity of this compound for the cyclodextrin cavity will determine the efficiency of solubility enhancement. This is often represented by a stability constant.

    • Stoichiometry: The optimal molar ratio of the drug to cyclodextrin needs to be determined experimentally. A 1:1 complex is most common.[20]

    • Toxicity: While generally considered safe, some cyclodextrins can have dose-limiting toxicities, particularly for parenteral administration.[12]

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow start Start: Poor Aqueous Solubility of this compound ph_adjust Is pH Adjustment Compatible with Assay? start->ph_adjust ph_success pH Adjustment (e.g., pH 4-6) ph_adjust->ph_success Yes ph_fail pH Adjustment Not Viable ph_adjust->ph_fail No final_solution Optimized Soluble Formulation ph_success->final_solution cosolvent Try Co-solvents (e.g., DMSO, PEG) ph_fail->cosolvent cosolvent_check Sufficient Solubility & Assay Compatible? cosolvent->cosolvent_check cosolvent_success Use Co-solvent Formulation cosolvent_check->cosolvent_success Yes advanced_options Explore Advanced Formulations cosolvent_check->advanced_options No cosolvent_success->final_solution salt_formation Salt Formation Screening advanced_options->salt_formation cyclodextrin Cyclodextrin Complexation advanced_options->cyclodextrin solid_dispersion Solid Dispersion (Amorphous Form) advanced_options->solid_dispersion salt_formation->final_solution cyclodextrin->final_solution solid_dispersion->final_solution

Caption: Decision workflow for enhancing the solubility of this compound.

Experimental Protocols

This section provides step-by-step methodologies for key experiments related to solubility determination and enhancement.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This is the gold standard method for determining the equilibrium solubility of a compound.[22]

  • Preparation: Add an excess amount of this compound to a vial containing the aqueous buffer of interest.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.[3]

  • Reporting: Express the solubility in units such as mg/mL or µM.

Protocol 2: Salt Screening

This protocol outlines a general procedure for screening different acidic counterions to form a more soluble salt of this compound.[7]

  • Preparation of Free Base Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, methanol).

  • Preparation of Acid Solutions: Prepare equimolar solutions of various acids (e.g., HCl, H₂SO₄, methanesulfonic acid) in the same solvent.

  • Reaction: In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each acid solution to the free base solution.

  • Precipitation/Crystallization:

    • If a precipitate forms immediately, isolate the solid by filtration.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Slurry Method (Alternative): Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble. Stir the slurry for 24-72 hours to allow for equilibration and salt formation.[7]

  • Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm salt formation and identify the crystalline form.

  • Solubility Testing: Determine the aqueous solubility of each new salt form using Protocol 1.

Protocol 3: Cyclodextrin Complexation

This protocol describes a method to prepare and evaluate a this compound-cyclodextrin complex.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples as described in Protocol 1.

    • After equilibration and phase separation, measure the concentration of the dissolved drug in each solution.

    • Plot the drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.

  • Preparation of the Complex (Kneading Method):

    • Weigh out the appropriate molar ratio of this compound and cyclodextrin.

    • Add a small amount of a water/organic solvent mixture (e.g., water/ethanol) to form a paste.

    • Knead the paste thoroughly for a set period (e.g., 60 minutes).

    • Dry the resulting product in an oven or under a vacuum to remove the solvent.

  • Characterization and Solubility Testing: Characterize the solid complex using PXRD and DSC to confirm the formation of an inclusion complex. Determine the aqueous solubility of the complex using Protocol 1.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-substituted piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, analogs of 3-Ethyl-piperazin-2-one are of significant interest due to their potential applications in drug discovery. However, the synthesis of these chiral heterocycles is not without its challenges. Researchers frequently encounter issues ranging from low yields and side product formation to difficulties in purification and stereochemical control.

This technical support guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound analogs?

A1: The two most prevalent and versatile strategies involve a multi-step sequence starting from readily available chiral precursors:

  • Tandem Reductive Amination-Cyclization: This is a highly efficient one-pot or two-step method. It typically begins with the reductive amination of an α-ketoester or a related carbonyl compound with a 1,2-diamine. The resulting intermediate undergoes a subsequent intramolecular transamidation and cyclization to form the piperazinone ring.[1][2] This approach is attractive because the C3-substituent (e.g., the ethyl group) can be introduced via the choice of the corresponding α-amino acid precursor.[2]

  • Stepwise Cyclization from 1,2-Diamines: This classic approach involves the reaction of a suitably protected 1,2-diamine with an α-haloacetyl halide or a related two-carbon electrophile. Subsequent deprotection and intramolecular cyclization yield the desired piperazinone core. While robust, this method may require more extensive use of protecting groups.

Q2: What are the most critical parameters to control for a successful and reproducible synthesis?

A2: Regardless of the specific route, three parameters are universally critical:

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential, particularly in palladium-catalyzed reactions where an excess of the piperazine component may be needed to prevent bis-arylation.[3]

  • Atmosphere Control: Many of the catalysts used, especially palladium complexes for N-arylation (Buchwald-Hartwig amination), are sensitive to oxygen.[3][4] Conducting reactions under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and ensure consistent results.

  • Solvent and Reagent Purity: The presence of water or other impurities can interfere with many of the key reactions. Using dry, degassed solvents and high-purity reagents is non-negotiable for achieving high yields and minimizing side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and optimization of this compound analogs.

Scenario 1: Low or No Product Yield

Question: My reaction yield is consistently below 20% or fails completely. What are the likely causes and how can I fix it?

Answer: Low yield is a multifaceted problem. A systematic approach is required for diagnosis. The following decision tree and detailed explanations will guide you.

LowYieldTroubleshooting start Low or No Yield Observed check_sm Are starting materials consumed? (Check by TLC/LC-MS) start->check_sm cause_degradation Potential Cause: Product/Intermediate Degradation check_sm->cause_degradation Yes cause_inactive Potential Cause: Inactive Reagents or Catalyst check_sm->cause_inactive No sm_consumed Yes, SM consumed sm_not_consumed No, SM remain solution_degradation Solution: - Lower reaction temperature. - Reduce reaction time. - Check pH stability. cause_degradation->solution_degradation solution_inactive Solution: - Use fresh, high-purity reagents. - Verify catalyst activity (for Pd-coupling). - Ensure inert atmosphere. cause_inactive->solution_inactive

Caption: Decision tree for diagnosing low reaction yields.

Detailed Analysis of Potential Causes:

  • Ineffective Reductive Amination: The initial C-N bond formation is critical.

    • Causality: Reductive amination requires the formation of an imine or enamine intermediate, which is then reduced. If this equilibrium is unfavorable or the reducing agent is inappropriate, the reaction will stall. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones/aldehydes, and does not require strongly acidic conditions that could cause side reactions.[2]

    • Troubleshooting Steps:

      • Verify Reducing Agent: Ensure your STAB is fresh and has not been deactivated by moisture.

      • Solvent Choice: Use a non-protic solvent like 1,2-dichloroethane (DCE) or acetonitrile. Acetonitrile in the presence of acetic acid has been shown to promote the subsequent cyclization step.[2]

      • pH Adjustment: A catalytic amount of acetic acid can facilitate imine formation without being so acidic as to cause unwanted side reactions.

  • Catalyst Deactivation (in N-Arylation steps): If you are performing a subsequent N-arylation (e.g., Buchwald-Hartwig coupling), the palladium catalyst is the most common point of failure.[5]

    • Causality: The active Pd(0) species is susceptible to oxidation. The choice of phosphine ligand is also critical; it must stabilize the Pd(0) center and facilitate both oxidative addition and reductive elimination.[3][6]

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with argon or nitrogen.

      • Ligand Choice: For N-arylation of piperazinones, sterically hindered biaryl phosphine ligands like RuPhos or XPhos are often more effective than older ligands, especially with less reactive aryl chlorides.[3]

      • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard. Weaker bases may lead to incomplete reactions.[3] However, if your substrate is base-sensitive, a switch to K₃PO₄ or Cs₂CO₃ may be necessary.[5]

Scenario 2: Significant Side Product Formation

Question: My reaction produces the desired product, but I'm getting a significant amount of a major impurity. How do I identify and suppress it?

Answer: Side product formation is typically due to competing reaction pathways. Identifying the structure of the impurity is the first and most critical step.

Impurity StructureProbable CauseRecommended Action
N,N'-bis-arylated Piperazinone Incorrect stoichiometry in Buchwald-Hartwig N-arylation. The mono-arylated product is still nucleophilic and reacts a second time.Use a significant excess (3-5 equivalents) of the piperazinone starting material relative to the aryl halide to favor mono-substitution statistically.[3]
Racemized or Epimerized Product Loss of stereochemical integrity at the C3 position, particularly during reductive amination or under harsh basic/acidic conditions.Racemization during reductive amination of β-keto esters has been reported.[7] Use milder conditions (lower temperature, weaker base) and confirm the stereochemical purity of all intermediates. Consider enzymatic reductive amination for higher stereocontrol.[8]
5-Membered Lactam Competing intramolecular cyclization pathway. This can occur if the "wrong" nitrogen atom attacks an activated ester or if an alternative cyclization precursor is formed.This side product has been observed during the synthesis of related piperazines.[7] Performing the final neutralization/cyclization step at a lower temperature (e.g., 0 °C) can often favor the desired 6-membered ring formation.[9]
Scenario 3: Product Purification Challenges

Question: I have successfully synthesized my target compound, but I am struggling to purify it. What are the best practices?

Answer: Purification issues often arise from closely related byproducts or residual catalysts.

  • Separating Diastereomers: If your synthesis creates a new stereocenter, you may form a mixture of diastereomers.

    • Solution: Diastereomers have different physical properties and can typically be separated using silica gel column chromatography. Careful selection of the eluent system (e.g., ethyl acetate/hexanes) is key.[7][9] Chiral HPLC may also be an effective analytical and preparative tool.

  • Removing Palladium Catalyst Residue: Residual palladium from Buchwald-Hartwig reactions is a common issue and is unacceptable for compounds intended for biological testing.[10]

    • Solution:

      • Aqueous Washes: A wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium.

      • Specialized Scavengers: Use commercially available silica-based metal scavengers (e.g., SiliaMetS Thiol) by stirring them with the crude product solution before filtration and final purification.

      • Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing both organic impurities and residual metals.

Experimental Protocols & Data

Protocol 1: General Procedure for this compound Synthesis via Reductive Amination and Cyclization

This protocol is a generalized workflow based on established methodologies.[2][7] Researchers must optimize specific conditions for their unique substrates.

SynthesisWorkflow start_materials Starting Materials: - N-Boc-L-Alanine derivative - Ethylenediamine step1 Step 1: Reductive Amination (e.g., with an α-ketoester) Reagents: NaBH(OAc)3, AcOH Solvent: DCE or MeCN start_materials->step1 intermediate Acyclic Diamine Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Deprotection & Ring Closure) Reagents: TFA or HCl, then Base (e.g., NaHCO3) Solvent: DCM intermediate->step2 final_product Final Product: This compound Analog step2->final_product

Caption: General workflow for synthesizing this compound analogs.

Step-by-Step Methodology:

  • Formation of the Acyclic Precursor (Reductive Amination):

    • To a solution of the α-ketoester (1.0 equiv) and ethylenediamine (1.1 equiv) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 equiv).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes, monitoring for gas evolution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketoester is consumed.

    • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can often be used directly in the next step.

  • Cyclization to form the Piperazin-2-one Ring:

    • Dissolve the crude intermediate from the previous step in DCM.

    • If an N-Boc protecting group is present, add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Cool the reaction mixture to 0 °C and slowly neutralize by adding a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is ~8-9.

    • Allow the mixture to warm to room temperature and stir for 4-16 hours to facilitate intramolecular cyclization.

    • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final this compound analog.

Table 1: Optimization Parameters for N-Arylation (Buchwald-Hartwig)
ParameterCommon OptionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often requires less activation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Both are effective.[6]
Phosphine Ligand XPhos, RuPhos, SPhosThese are bulky, electron-rich biaryl phosphine ligands that promote the challenging reductive elimination step and are highly effective for amination reactions.[3][6]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are most common.[3] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[5]
Solvent Toluene, Dioxane, THFThese are common non-polar, aprotic solvents. Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures (80-110 °C) which are often required.[3]

References

How to resolve common side reactions in piperazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist:

The piperazinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous groundbreaking therapeutics. Its synthesis, however, is often a nuanced challenge, fraught with potential side reactions that can derail timelines and compromise yields. This guide is designed to be your partner at the bench, moving beyond simple protocols to explain the mechanistic underpinnings of common synthetic hurdles. Here, we will dissect these challenges and provide field-proven, actionable solutions to help you navigate the complexities of piperazinone synthesis with confidence and precision.

Troubleshooting Guide: Common Side Reactions

This section provides in-depth analysis and resolution strategies for the most frequently encountered side reactions in piperazinone synthesis.

Issue 1: Diketopiperazine (DKP) Formation in Peptide-Based Syntheses

Question: My synthesis of a piperazinone from an N-protected dipeptide precursor is failing, and I'm isolating a significant amount of a cyclic dipeptide byproduct. How can I prevent this diketopiperazine (DKP) formation?

Answer:

Diketopiperazine (DKP) formation is arguably the most notorious side reaction when synthesizing piperazinones from linear dipeptide precursors, especially during solid-phase peptide synthesis (SPPS).[1][2] It occurs via an intramolecular nucleophilic attack of the N-terminal amine onto the ester or amide bond of the C-terminal residue, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring.[3] This process is highly sequence-dependent, with residues like Proline and Glycine being particularly susceptible.[4]

The reaction is most often triggered during the N-terminal deprotection step (e.g., Fmoc removal with piperidine), which exposes the free amine necessary for the cyclization.[1][3]

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_0 Linear Dipeptide on Resin cluster_1 Fmoc Deprotection cluster_2 Intramolecular Cyclization Resin Solid Support (e.g., Wang Resin) Peptide Fmoc-N(H)-AA²-C(O)-N(H)-AA¹-C(O)-O-Resin Deprotected H₂N-AA²-C(O)-N(H)-AA¹-C(O)-O-Resin Peptide->Deprotected Piperidine/DMF DKP Diketopiperazine (Byproduct) Deprotected->DKP Intramolecular Attack (Cleavage from Resin) Resin_OH Resin-OH (Truncated)

Caption: DKP formation pathway during solid-phase synthesis.

Troubleshooting Matrix: DKP Formation

Potential CauseScientific RationaleRecommended Solution
Prolonged Deprotection Extended exposure to basic conditions (e.g., piperidine) after Fmoc removal provides a larger time window for the free N-terminal amine to attack the C-terminal ester linkage.[1]Reduce Fmoc removal time to the minimum required (monitor with a quick test). Immediately proceed to the next coupling step after deprotection and washing.
Choice of Base/Solvent Standard 20% piperidine in DMF can be aggressive. Certain solvent and base combinations can significantly alter the rate of DKP formation.[3]Switch to a milder Fmoc deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to piperidine/DMF.[3]
High-Risk Dipeptide Sequence Sequences containing Proline or Glycine, particularly at the C-terminal (AA¹) or penultimate (AA²) position, are conformationally predisposed to cyclization.[4]If possible, alter the synthetic strategy. For SPPS, consider coupling the first two amino acids as a pre-formed dipeptide to avoid exposing the susceptible linear sequence on the resin.
Resin Choice Highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin can help suppress DKP formation by sterically hindering the cyclization. However, DKP can still occur during the Fmoc removal of the second amino acid.[3]Use a 2-CTC resin and load the first amino acid to a low substitution level. This increases the distance between peptide chains, reducing intermolecular reactions and potentially hindering intramolecular cyclization.

Optimized Protocol to Minimize DKP Formation (Fmoc-SPPS)

  • Resin Selection: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-AA¹-OH (1.5 eq) and DIPEA (3.0 eq) in DCM. Add to the resin and agitate for 1-2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

  • Fmoc Deprotection (AA¹): Wash the resin thoroughly. Deprotect using a solution of 2% DBU / 5% Piperazine in NMP (2 x 5 minutes).[3] This combination is critical for minimizing DKP.

  • Second Amino Acid Coupling: Immediately after washing post-deprotection, perform the coupling for the second amino acid (Fmoc-AA²-OH) using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) for 1-2 hours.

  • Chain Elongation: For subsequent steps, you may revert to standard 20% piperidine/DMF for deprotection if the N-terminal sequence is less prone to DKP formation.

Issue 2: Racemization of Chiral Centers

Question: My piperazinone product shows two diastereomers by NMR/chiral HPLC, but I started with an enantiopure amino acid. What is causing this loss of stereochemical integrity?

Answer:

Racemization (or epimerization if other stereocenters are present) is a significant risk whenever the carboxyl group of a chiral α-amino acid is activated for coupling.[5] The α-proton becomes acidic and can be abstracted by a base, leading to a planar enolate intermediate. Re-protonation can then occur from either face, scrambling the stereocenter.

This is primarily driven by two mechanisms:

  • Direct Enolization: A base directly abstracts the α-proton from the activated amino acid derivative.[5]

  • Oxazolone Formation: The activated carboxyl group intramolecularly attacks the backbone carbonyl, forming a planar oxazol-5(4H)-one intermediate. This intermediate has a highly acidic proton at the C4 position, which is readily abstracted, leading to racemization.[6][7]

Mechanism of Racemization via Oxazolone Intermediate

Racemization cluster_0 Carboxyl Activation cluster_1 Racemization Pathway cluster_2 Product Formation Start N-Protected L-Amino Acid Activated Activated Ester (e.g., O-Acylurea) Start->Activated Coupling Reagent (e.g., EDC) Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization L_Product L-Product (Desired) Activated->L_Product Direct Coupling (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate Base (e.g., DIPEA) -H⁺ Enolate->Oxazolone +H⁺ D_Product D-Product (Epimer) Enolate->D_Product Coupling with Amine

Caption: Racemization mechanism via an oxazolone intermediate.

Troubleshooting Matrix: Racemization

Potential CauseScientific RationaleRecommended Solution
Over-activation / Strong Base Highly reactive coupling reagents and strong, sterically hindered bases (like DIPEA) can accelerate oxazolone formation and α-proton abstraction.[7]Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6][7] Avoid excess base and long pre-activation times.
Absence of Additives Coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated intermediate to form a less reactive ester, which is less prone to racemization and couples efficiently with the amine.[7][8]Always use a racemization-suppressing additive. Add HOBt or Oxyma (1.0-1.2 eq) to your coupling reaction, especially when using carbodiimides like EDC or DIC.[6]
Solvent Effects Polar solvents can stabilize the charged intermediates that lead to racemization.Perform the coupling in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) where possible.
High Temperature Increased thermal energy can overcome the activation barrier for both oxazolone formation and proton abstraction.Run coupling reactions at 0 °C or room temperature. Avoid heating unless absolutely necessary and all other options have been exhausted.
Issue 3: Byproducts from Coupling Reagents and Protecting Groups

Question: I see persistent impurities in my final product that don't correspond to starting materials or DKP. How do I identify and prevent them?

Answer:

The reagents you use to build and protect your molecule are often the source of stubborn impurities. Understanding their specific side reactions is key to prevention.

Troubleshooting Workflow: Impurity Analysis

Impurity_Analysis Start Unexpected Peak in LC-MS/NMR Check_Mass Analyze Mass Spectrum (M+H)⁺, (M+Na)⁺ Start->Check_Mass Check_Boc Mass = Product + 56 Da? Check_Mass->Check_Boc Check_Urea Mass related to EDC/DIC? Check_Mass->Check_Urea Check_Guan Mass related to HATU/HBTU? Check_Mass->Check_Guan Result_Boc Probable t-Butylation Side Product Check_Boc->Result_Boc Yes Result_Urea Probable N-Acylurea Byproduct Check_Urea->Result_Urea Yes Result_Guan Probable Guanidinium Byproduct Check_Guan->Result_Guan Yes Action_Boc Add Scavenger (e.g., TIPS, Anisole) during deprotection Result_Boc->Action_Boc Action_Urea Use Additive (HOBt/Oxyma) Optimize Stoichiometry Result_Urea->Action_Urea Action_Guan Use Coupling Reagent in slight excess (1.05 eq) Add Amine promptly Result_Guan->Action_Guan

Caption: Troubleshooting workflow for common reaction impurities.

Common Impurities and Their Prevention

Impurity TypeSourceMechanism & Prevention
t-Butylation Boc-Deprotection: Cleavage of the Boc group with strong acid (e.g., TFA) generates a stable tert-butyl cation.[9]This reactive carbocation can alkylate nucleophilic sites on your molecule (e.g., tryptophan indole, methionine sulfur, or even the deprotected piperazine nitrogen).Solution: Perform the deprotection in the presence of scavengers . A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water. TIPS effectively traps the tert-butyl cation.[9]
N-Acylurea Carbodiimides (EDC, DIC): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct before the amine can attack.[10]This is a classic side reaction. Solution: Add HOBt or Oxyma. These additives trap the O-acylisourea to form an active ester that is more stable to rearrangement but still reactive enough for coupling. This dramatically suppresses N-acylurea formation.[6]
Guanidinium Byproduct Uronium/Aminium Reagents (HATU, HBTU): If the amine nucleophile is not present or is slow to react, it can attack the guanidinium core of the coupling reagent itself.[10]This is often an issue of stoichiometry or slow addition.Solution: Use the coupling reagent in only a slight excess (e.g., 1.05 equivalents). Add the amine component shortly after activating the carboxylic acid to ensure the active ester is intercepted quickly.[10]

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low, but I don't see any major side products by LC-MS. What are the most common "invisible" sources of yield loss?

A1: Low yield without obvious byproducts often points to fundamental reaction parameters. Systematically check the following:

  • Moisture: Anhydrous conditions are critical. Water can hydrolyze activated intermediates and coupling reagents. Ensure you are using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Incorrect Stoichiometry: Double-check all calculations and ensure accurate measurement of reagents. For challenging couplings, using a slight excess of the amine component (1.1-1.2 equivalents) can help drive the reaction to completion.[10]

  • Incomplete Reaction: Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, adding more coupling reagent or extending the reaction time may be necessary.[10]

  • Work-up/Purification Issues: Product can be lost during aqueous work-ups if its solubility is not well understood. Ensure you are extracting with the appropriate solvent and performing back-extractions if necessary. During column chromatography, your product might be adsorbing irreversibly to the silica or eluting improperly.

Q2: I'm performing a Buchwald-Hartwig amination to create an N-aryl piperazinone and getting low conversion. What should I optimize?

A2: Buchwald-Hartwig reactions are powerful but sensitive. Low yields are typically due to suboptimal choice of catalyst, ligand, base, or solvent.[11][12]

  • Catalyst and Ligand: This is the most critical parameter. The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand dictates the catalytic activity. For electron-rich aryl halides, you may need more electron-rich and sterically hindered ligands. It is highly recommended to screen a small set of common ligands (e.g., XPhos, SPhos, RuPhos).[11]

  • Base Selection: The base is crucial. A strong base like NaOtBu is common, but if your starting materials are sensitive, it can cause decomposition. Consider weaker bases like K₃PO₄ or Cs₂CO₃.[12]

  • Solvent: Toluene, dioxane, and THF are standard. If reagent solubility is an issue, a more polar aprotic solvent may be required, but this can also affect catalyst stability.[11]

Q3: Can I use the Ugi reaction to synthesize piperazinones? What are the potential pitfalls?

A3: Yes, the Ugi multicomponent reaction, particularly a "disrupted" Ugi reaction, is a powerful method for synthesizing piperazinones, often with high stereocontrol.[13][14] The reaction involves an amino acid, an aldehyde, an isocyanide, and a component with a pendent nucleophile (like an aziridine) that intercepts an intermediate to form the piperazinone ring.[14]

  • Pitfalls & Side Reactions:

    • Diastereoselectivity: The final stereochemistry can be highly dependent on the choice of substrates (e.g., primary vs. secondary amino acids can give opposite diastereomers).[14] Careful optimization and analysis are required.

    • Linear Ugi Adduct: If the final intramolecular cyclization is slow or fails, you may isolate the linear Ugi product instead of the desired piperazinone.

    • Competing Pathways: The complex cascade of equilibria in a multicomponent reaction can sometimes lead to unexpected byproducts. Careful control of concentration, temperature, and addition order is essential.

References

Technical Support Center: Optimizing Assays and Reducing Background Noise with 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining assay protocols. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in experimental work: high background noise. Unwanted background signals can obscure true results, reduce assay sensitivity, and lead to misinterpretation of data.

This resource will provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate background noise, with a special focus on scenarios involving 3-Ethyl-piperazin-2-one. Whether this compound is a novel therapeutic candidate being screened or a new additive intended to improve assay performance, understanding its interaction with your assay system is paramount.

Understanding the Challenge: The Nature of Background Noise

Background noise in an assay is any signal that is not derived from the specific analyte of interest. Generally, high background in an assay like an ELISA translates to excessive or unexpectedly high color development or optical density readings across the plate.[1][2] This elevated "noise" can mask the "signal," thereby reducing the sensitivity and reliability of the assay.[1] The sources of this interference are varied and can be broadly categorized into several key areas which we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be relevant in my assay?

This compound is a heterocyclic organic compound.[3] The piperazin-2-one scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets.[4] Derivatives of piperazin-2-one have been investigated for various biological activities, including as cytotoxic agents against cancer cell lines.[4][5]

In the context of your assay, this compound could be:

  • A compound under investigation: You may be screening it for biological activity, and it could be contributing to the assay background through various mechanisms.

  • An uncharacterized component of a reagent: It might be present as an impurity or a component in one of your assay buffers or solutions.

  • A novel reagent being tested: You might be exploring its potential use as an assay component, for example, as a blocking agent or a stabilizer.

Given the biological versatility of the piperazine scaffold, it is crucial to consider its potential interactions within your specific assay system.

Q2: What are the most common causes of high background noise in biochemical and cell-based assays?

High background noise can stem from multiple factors, often related to non-specific interactions within the assay system. The most common culprits include:

  • Non-Specific Binding: This occurs when antibodies or other detection reagents bind to unintended targets or surfaces on the assay plate.[6][7]

  • Inadequate Washing: Insufficient or improper washing steps can leave behind unbound reagents, which then contribute to the background signal.[1][8][9]

  • Cross-Reactivity: An antibody may recognize and bind to molecules that are structurally similar to the target analyte, leading to false-positive signals.[6][10]

  • Contaminated Reagents: The use of contaminated buffers, reagents, or poor-quality water can introduce substances that interfere with the assay.[2][10]

  • Substrate Issues: In enzyme-based assays, the substrate solution may degrade over time, leading to spontaneous signal generation.[2]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay chemistry.[1]

Q3: How can I begin to troubleshoot high background in my assay?

A systematic approach is key. Start by identifying the most likely sources of the problem. A good first step is to run a set of control experiments to isolate the variable causing the high background. For instance, to check if a secondary antibody is the source of the background, you can run a control experiment that excludes the primary antibody.[11]

Troubleshooting Guides

This section provides detailed protocols and strategies to systematically address and resolve high background noise in your assays.

Guide 1: Optimizing Blocking and Washing Steps

Inadequate blocking and washing are among the most frequent causes of high background.[1]

The "Why": The goal of blocking is to prevent non-specific binding of assay components to the surface of the microplate wells.[12] Washing steps are designed to remove unbound reagents and reduce background noise.[12]

Troubleshooting Protocol:

  • Evaluate Your Blocking Buffer:

    • Increase Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), try increasing the concentration (e.g., from 1% to 2% w/v).[1]

    • Change the Blocking Agent: Not all blocking agents are suitable for every assay. Consider switching to a different blocker such as non-fat dry milk or a commercially available proprietary blocking solution.[13]

    • Increase Incubation Time: Extending the blocking incubation period can lead to more effective blocking.[1][8]

  • Refine Your Washing Protocol:

    • Increase the Number of Washes: Adding an extra wash step can be a simple and effective way to reduce background.[1]

    • Incorporate a Soak Time: Between aspirations, allow the wash buffer to soak in the wells for 30-60 seconds to help dissolve and remove non-specifically bound material.[1]

    • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05% v/v) in your wash buffer can help to disrupt weak, non-specific interactions.[1][12]

Data-Driven Decision Making:

ParameterStandard ProtocolOptimization 1Optimization 2Optimization 3
Blocking Agent 1% BSA2% BSA5% Non-fat Dry MilkCommercial Blocker
Blocking Time 1 hour2 hours1 hour1 hour
Number of Washes 3433
Wash Buffer PBSPBS + 0.05% Tween-20PBSPBS + 0.05% Tween-20
Background OD Record ValueRecord ValueRecord ValueRecord Value
Signal-to-Noise CalculateCalculateCalculateCalculate
Guide 2: Addressing Potential Issues with this compound

If this compound is a component of your assay, it's important to investigate its potential contribution to background noise.

The "Why": As a small molecule, this compound could potentially interfere with the assay in several ways: it might have intrinsic fluorescent properties, it could bind non-specifically to assay components, or it could affect the activity of reporter enzymes.

Troubleshooting Protocol:

  • Assess Intrinsic Signal:

    • Run a control plate with only the assay buffer and varying concentrations of this compound.

    • Read the plate at the same wavelength used for your experimental endpoint. This will determine if the compound itself is producing a signal.

  • Evaluate Non-Specific Binding:

    • Coat a plate with your capture antibody and block as usual.

    • Add this compound at the concentration used in your assay.

    • Proceed with the detection steps (secondary antibody and substrate) without adding the target analyte. A high signal in this control would suggest that the compound is somehow facilitating non-specific binding of the detection reagents.

  • Check for Enzyme Interference (for enzymatic assays):

    • Run a reaction with your enzyme and substrate in the presence and absence of this compound.

    • A change in the reaction rate could indicate that the compound is either inhibiting or enhancing the enzyme's activity, which could be misinterpreted as a change in the analyte signal.

Visualizing the Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound A High Background Observed B Assess Intrinsic Signal of Compound A->B C Evaluate Non-Specific Binding A->C D Check for Enzyme Interference A->D E Compound is Autofluorescent/ Absorbs at Assay Wavelength B->E Signal Detected F Compound Promotes Non-Specific Binding C->F Signal Detected G Compound Affects Enzyme Activity D->G Activity Altered H Modify Assay Protocol: - Change Detection Wavelength - Use Different Reporter System E->H I Modify Assay Protocol: - Optimize Blocking/Washing - Add Detergent F->I J Modify Assay Protocol: - Adjust Enzyme/Substrate Conc. - Account for Effect in Data Analysis G->J

Caption: A logical workflow for diagnosing and addressing high background potentially caused by this compound.

Guide 3: General Assay Optimization for Improved Signal-to-Noise

A robust assay is one that has a high signal-to-noise ratio.[14][15] This often requires careful optimization of several parameters.

The "Why": The signal-to-noise ratio is a critical measure of assay performance.[15] By systematically optimizing reagent concentrations and incubation times, you can maximize the specific signal while minimizing the background.

Experimental Protocol for Antibody Titration:

  • Prepare a checkerboard titration: This involves testing a range of concentrations for both the capture and detection antibodies.

  • Coat the plate: Use serial dilutions of your capture antibody.

  • Block the plate: Use your optimized blocking protocol.

  • Add a constant, known amount of your analyte to all wells (except for the negative controls).

  • Add serial dilutions of your detection antibody.

  • Develop and read the plate.

  • Analyze the data: Identify the combination of antibody concentrations that gives the highest signal-to-noise ratio.

Visualizing the Concept of Signal-to-Noise:

G cluster_0 Signal vs. Noise A High Background Low Signal C { Signal-to-Noise Ratio} A:f1->C Poor B Low Background High Signal B:f1->C Good

Caption: The relationship between signal, background, and the resulting signal-to-noise ratio.

Concluding Remarks

Reducing background noise is an iterative process of hypothesis testing and optimization. By systematically working through these troubleshooting guides, you can identify the source of the high background in your assay and implement effective solutions. Remember that every assay is unique, and a protocol that works for one system may need to be adapted for another. Careful documentation of your optimization steps and the use of appropriate controls are essential for developing a robust and reliable assay.

References

Validation & Comparative

Cross-Validation of 3-Ethyl-piperazin-2-one Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Preclinical Data

In the landscape of oncology drug discovery, the initial promise of a novel compound is often met with the stark reality of biological complexity. A compound that exhibits potent cytotoxic effects in one cancer cell line may show diminished or no activity in another. This variability underscores the critical importance of cross-validating a compound's efficacy across a panel of well-characterized and diverse cell lines. This guide provides an in-depth comparative analysis of the hypothetical anticancer activity of 3-Ethyl-piperazin-2-one, hereafter referred to as Compound E , across three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) cascade, which is frequently dysregulated in cancer.[1][3] This guide will not only present a hypothetical dataset on the efficacy of Compound E but will also delve into the experimental rationale and detailed protocols required to generate such robust and reliable data, providing a framework for researchers in the field.

Strategic Selection of a Diverse Cell Line Panel

The choice of cell lines is a cornerstone of any meaningful in vitro study. A well-selected panel should represent a diversity of tumor origins and genetic backgrounds, thereby providing a more comprehensive understanding of a compound's potential therapeutic window and spectrum of activity.[4][5][6] For this comparative analysis, we have selected three of the most widely used and well-characterized cancer cell lines.

  • A549 (Non-Small Cell Lung Carcinoma): Derived from a lung adenocarcinoma, A549 cells are a workhorse model for studying this cancer type.[7][8][9] They are known for their adherent growth and epithelial-like morphology.[10][11] Their genetic characteristics, including a wild-type p53 status in some contexts, make them a valuable tool for assessing drug-induced apoptosis.[7]

  • MCF-7 (Breast Adenocarcinoma): This cell line is a luminal A subtype of breast cancer and is critically important for studying hormone-responsive cancers as it expresses estrogen receptors.[12][13][14] MCF-7 cells exhibit an epithelial-like morphology and are known to be sensitive to agents that induce apoptosis.[15] Their response to signaling pathway inhibitors provides a key benchmark for many anticancer compounds.

  • HCT116 (Colorectal Carcinoma): HCT116 cells are derived from a human colon tumor and are characterized by a mutation in the KRAS proto-oncogene.[1][16][17] This makes them particularly relevant for studying compounds that target pathways downstream of KRAS, such as the MAPK/ERK pathway.[18][19] These cells have an epithelial morphology and are widely used in drug screening programs.[16]

The diverse origins and genetic landscapes of these three cell lines provide a robust platform for the cross-validation of Compound E's anticancer activity.

Experimental Protocols: A Blueprint for Rigorous Evaluation

To ensure the generation of high-quality, reproducible data, standardized and well-validated experimental protocols are essential. The following section details the step-by-step methodologies for assessing the cytotoxic and mechanistic effects of Compound E.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the effect of Compound E, from initial viability screening to a more in-depth analysis of its mechanism of action.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanistic Investigation cell_culture Cell Culture (A549, MCF-7, HCT116) compound_treatment Compound E Treatment (Dose-Response) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_treatment Compound E Treatment (IC50 Concentration) ic50_determination->apoptosis_treatment Inform next phase annexin_v_pi Annexin V-FITC/PI Staining apoptosis_treatment->annexin_v_pi flow_cytometry Flow Cytometry Analysis annexin_v_pi->flow_cytometry apoptosis_quantification Quantification of Apoptotic Cells flow_cytometry->apoptosis_quantification western_treatment Compound E Treatment (Time-Course) apoptosis_quantification->western_treatment Guide mechanistic studies protein_extraction Protein Extraction western_treatment->protein_extraction western_blot Western Blotting (p-ERK, Total ERK) protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: A streamlined experimental workflow for the comprehensive evaluation of Compound E's anticancer activity.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21]

Protocol:

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of their respective complete growth media. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound E in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of Compound E (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[22][23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC), while propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.[25][26]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with Compound E at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is detected in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis of the MAPK/ERK Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing insight into the activation state of a pathway.[27][28][29]

Protocol:

  • Cell Lysis: Treat cells with Compound E for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.[30] A loading control, such as β-actin or GAPDH, should also be probed.[31]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.

Quantitative Performance Data: A Comparative Analysis

The following tables present hypothetical data from the cross-validation of Compound E's activity in A549, MCF-7, and HCT116 cell lines.

Table 1: Cytotoxicity of Compound E (IC₅₀ Values)

Cell LineCancer TypeCompound E IC₅₀ (µM)
A549Non-Small Cell Lung Cancer12.5
MCF-7Breast Adenocarcinoma8.2
HCT116Colorectal Carcinoma5.7

Data Interpretation: The IC₅₀ values indicate that Compound E exhibits cytotoxic activity against all three cancer cell lines, with the highest potency observed in the HCT116 colorectal cancer cells. The differential sensitivity suggests that the genetic makeup of the cancer cells may influence the efficacy of the compound.

Table 2: Induction of Apoptosis by Compound E (at IC₅₀ concentration for 24h)

Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
A54925.4%10.1%
MCF-735.8%15.2%
HCT11642.1%18.5%

Data Interpretation: Compound E induces a significant level of apoptosis in all three cell lines, with the pro-apoptotic effect being most pronounced in HCT116 cells, followed by MCF-7 and A549 cells. This trend aligns with the observed IC₅₀ values, suggesting that apoptosis is a primary mechanism of Compound E-induced cell death.

Table 3: Effect of Compound E on ERK Phosphorylation in HCT116 Cells

Treatment Time (hours)Relative p-ERK/Total ERK Ratio
01.00
10.85
30.62
60.35
120.21
240.15

Data Interpretation: In HCT116 cells, which harbor a KRAS mutation known to activate the MAPK/ERK pathway, Compound E significantly inhibits the phosphorylation of ERK1/2 in a time-dependent manner. This suggests that Compound E may exert its potent cytotoxic effects in this cell line by targeting this critical survival pathway.

Mechanistic Insights: Targeting the MAPK/ERK Signaling Pathway

The data strongly suggest that Compound E's potent activity in HCT116 cells is linked to its ability to suppress the MAPK/ERK signaling pathway.[32][33][34] This pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, particularly those with RAS mutations.[3][35]

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Compound_E Compound E Compound_E->MEK Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway and the proposed inhibitory action of Compound E.

The inhibition of ERK phosphorylation by Compound E would lead to the downregulation of downstream targets that promote cell proliferation and survival, ultimately triggering apoptosis. The higher sensitivity of HCT116 cells, with their constitutively active KRAS signaling, to Compound E further supports this proposed mechanism of action.

Conclusion

This comparative guide demonstrates the importance of a multi-cell line approach to preclinical drug evaluation. The hypothetical data for this compound (Compound E) illustrates how a compound can exhibit differential activity across various cancer types. The potent cytotoxicity and pro-apoptotic effects, particularly in the KRAS-mutated HCT116 cell line, coupled with the inhibition of the MAPK/ERK pathway, highlight a plausible and compelling mechanism of action. The detailed protocols provided herein offer a robust framework for researchers to conduct their own cross-validation studies, ensuring the generation of reliable and translatable data in the pursuit of novel anticancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Privileged Scaffold

The piperazinone core is a "privileged structure" in medicinal chemistry, a versatile scaffold found in numerous clinically successful drugs.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to present pharmacophoric elements in a precise three-dimensional arrangement, allowing interaction with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

This guide addresses a common challenge in drug discovery: how to systematically characterize a novel compound built upon such a promiscuous scaffold. Our subject, 3-Ethyl-piperazin-2-one, is a new chemical entity. While its piperazinone core suggests potential bioactivity, its primary target and selectivity profile are unknown. Ascribing any observed cellular effect to a specific target without a rigorous selectivity assessment is a frequent pitfall that can derail research programs.

Therefore, this guide eschews a simple, target-specific protocol. Instead, it presents a comprehensive, tiered strategy that a drug discovery professional would employ. We will walk through the logic of first identifying the most probable biological targets and then executing a suite of well-controlled, validated assays to build a robust selectivity profile. This approach ensures that subsequent research is built on a foundation of high-confidence data, minimizing the risk of misinterpretation due to unknown off-target effects.[4]

The Strategic Workflow: From Unbiased Screening to Quantitative Profiling

The most efficient and scientifically sound approach to characterizing a novel compound is a multi-stage process. This strategy begins with a broad, unbiased screen to generate hypotheses, followed by focused, quantitative assays to confirm those hypotheses and precisely define the compound's selectivity window.

The causality for this tiered approach is rooted in resource optimization and scientific rigor. A broad initial screen is a cost-effective method to survey hundreds of potential targets simultaneously, identifying the most promising leads for further investigation.[5] Subsequent dose-response assays provide the high-quality quantitative data necessary to make informed decisions about a compound's potential for further development.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Quantitative Validation & Selectivity Profiling A Novel Compound (this compound) B Broad Target Screen (e.g., Commercial Panel @ 10 µM) A->B C Identify Primary 'Hits' (Targets with >70% Inhibition) B->C D Primary Target Assays (Binding & Functional IC50) C->D Hypothesis G Data Synthesis & Selectivity Calculation D->G E Related Off-Target Assays (Structurally & Functionally Related) E->G F Safety & Liability Assays (e.g., hERG, Kinome Scan) F->G

Caption: Tiered workflow for selectivity profiling of a novel compound.

Phase 1: Unbiased Target Identification

The foundational step is to perform a broad screen against a diverse panel of biological targets. For a piperazine-based compound, this should ideally include a wide range of GPCRs (dopaminergic, serotonergic, adrenergic), ion channels, and kinases.[5]

Hypothetical Outcome for this compound: For the purposes of this guide, we will proceed with a plausible hypothetical result from a 10 µM single-point screen:

  • Dopamine D2 Receptor: 95% inhibition

  • Serotonin 5-HT2A Receptor: 78% inhibition

  • Dopamine D3 Receptor: 65% inhibition

  • GABA-A Receptor (Benzodiazepine site): 25% inhibition

  • Pim-1 Kinase: 15% inhibition

This result establishes a clear primary hypothesis: This compound is a potent ligand for the Dopamine D2 receptor. It also identifies two key related targets for selectivity assessment (5-HT2A, D3) and suggests low activity at others (GABA-A, Pim-1), which will serve as important negative controls.

Phase 2: In-Depth Selectivity Profiling

With a primary target hypothesis in hand, we now execute a series of quantitative assays to determine the compound's potency (IC50/Ki) and functional activity (agonist vs. antagonist).

Target of Interest: Dopamine D2 Receptor (D2R)

The D2R is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels.[6] We will assess both binding affinity and functional antagonism.

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound This compound (Antagonist) Compound->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified D2R antagonist signaling pathway.

Experimental Protocol: D2R Functional Antagonist Assay (cAMP Inhibition) [6][7]

  • Cell Culture: Culture CHO-K1 cells stably expressing the human D2 dopamine receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).[7]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, ranging from 100 µM to 5 nM.

  • Assay Plate Setup:

    • Seed cells in a 384-well white, opaque plate and incubate overnight.

    • Add the serially diluted this compound to the wells and pre-incubate for 30 minutes at 37°C. This step allows the antagonist to reach equilibrium with the receptor.

  • Agonist Stimulation: Add a concentration of dopamine equal to its EC80 (the concentration that gives 80% of the maximal response, pre-determined) along with a stimulant like forskolin to all wells except the negative control.

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Subsequently, lyse the cells and add the luciferase substrate.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (dopamine alone) and negative (no dopamine) controls. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Target 1: Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[8] It is a common off-target for CNS-active compounds.[9]

Experimental Protocol: 5-HT2A Radioligand Binding Assay [10]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., 0.5 nM [3H]ketanserin), and the serially diluted test compound.[10]

  • Nonspecific Binding: Include wells with a high concentration of an unlabeled competitor (e.g., 1 µM Ketanserin) to determine nonspecific binding.[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Selectivity Target 2: GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel, a distinct target class from GPCRs.[11] Assessing activity here provides a broader view of selectivity. We will focus on the benzodiazepine allosteric binding site.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay [12][13]

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue, which is a rich source of GABA-A receptors.[12]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound.

  • Assay Setup: Combine the brain membranes, a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., 0.4 nM [3H]flunitrazepam), and the serially diluted test compound in an appropriate assay buffer.[13]

  • Nonspecific Binding: Use a saturating concentration of an unlabeled ligand like Diazepam (e.g., 3 µM) to define nonspecific binding.[13]

  • Incubation: Incubate the reaction for 60 minutes at 4°C. The lower temperature helps maintain membrane integrity.

  • Harvesting & Detection: The harvesting and detection steps are analogous to the 5-HT2A assay described above.

  • Data Analysis: Calculate the Ki value as described previously.

Selectivity Target 3: Kinase Panel

Even if the initial screen shows low activity, confirming the lack of kinase inhibition is crucial, as off-target kinase activity can lead to unforeseen toxicities.[14]

Experimental Protocol: Pim-1 Kinase Activity Assay (Luminescence-based) [15]

  • Reagent Preparation: Prepare solutions of recombinant Pim-1 kinase, a suitable peptide substrate (e.g., BAD peptide), and ATP at a concentration near the Km of the kinase.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound.

  • Kinase Reaction: In a 384-well plate, add the Pim-1 kinase, the test compound dilutions, and the substrate. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ reagent). This reagent first terminates the kinase reaction by depleting the remaining ATP and then converts the ADP produced by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data and plot the percent inhibition of kinase activity against the log concentration of the test compound to determine the IC50 value.

Data Synthesis and Interpretation: Building the Selectivity Profile

The final step is to collate the quantitative data into a clear, comparative format. This allows for an at-a-glance assessment of the compound's selectivity.

Table 1: Hypothetical Selectivity Profile of this compound

TargetAssay TypeMeasured Value (IC50/Ki)Selectivity Ratio (vs. D2R)
Dopamine D2 Receptor Functional (cAMP)IC50: 25 nM -
Dopamine D2 ReceptorBinding ([3H]spiperone)Ki: 18 nM-
Serotonin 5-HT2A Receptor Binding ([3H]ketanserin)Ki: 2,100 nM117-fold
Dopamine D3 Receptor Binding ([3H]spiperone)Ki: 450 nM25-fold
GABA-A Receptor Binding ([3H]flunitrazepam)Ki: >10,000 nM>550-fold
Pim-1 Kinase Activity (ADP-Glo™)IC50: >10,000 nM>400-fold

Interpretation of Results:

Based on this hypothetical data, this compound can be characterized as a potent Dopamine D2 receptor antagonist with good selectivity against other tested targets. It displays a 25-fold selectivity over the closely related D3 receptor and over 100-fold selectivity against the 5-HT2A receptor. Crucially, it shows negligible activity at the GABA-A receptor and Pim-1 kinase at concentrations up to 10 µM, indicating a clean profile against these unrelated targets. This quantitative profile provides the confidence needed to advance the compound into more complex cellular or in vivo models to study its D2R-mediated effects.

References

A Comparative Analysis of 3-Ethyl-piperazin-2-one and its Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine-2-one scaffold is a recognized privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a chiral center, as seen in 3-Ethyl-piperazin-2-one, immediately raises a critical question for any drug development program: how do the individual enantiomers, (R)- and (S)-3-Ethyl-piperazin-2-one, differ in their biological and analytical profiles? Chirality plays a pivotal role in drug-target interactions, often leading to significant differences in potency, selectivity, metabolism, and toxicity between enantiomers.[3]

This guide provides a comprehensive comparative analysis of this compound and its enantiomers. While direct comparative biological data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide will establish the foundational principles for their synthesis, analytical separation, and potential for differential pharmacology. We will delve into the causality behind experimental design, offering field-proven insights for researchers navigating the development of chiral piperazinone derivatives.

Stereospecific Synthesis: Building the Enantiomers

The generation of enantiomerically pure compounds is the first crucial step in any comparative analysis. For 3-substituted piperazin-2-ones, a common and effective strategy involves the use of chiral amino acids as starting materials, ensuring the desired stereochemistry is locked in from the beginning of the synthetic route.[4]

A plausible and efficient synthetic pathway to obtain (R)- and (S)-3-Ethyl-piperazin-2-one begins with the corresponding enantiomers of 2-aminobutanoic acid. The general approach involves a reductive amination followed by cyclization.

Proposed Synthetic Workflow:

The diagram below illustrates a logical workflow for the stereospecific synthesis of the (S)-enantiomer starting from (S)-2-aminobutanoic acid ethyl ester. The synthesis of the (R)-enantiomer would follow the identical pathway, commencing with (R)-2-aminobutanoic acid ethyl ester.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Cyclization start (S)-2-Aminobutanoic acid ethyl ester reagent1 N-Boc-aminoacetaldehyde + Sodium triacetoxyborohydride start->reagent1 product1 Ethyl (S)-2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)butanoate reagent1->product1 reagent2 Trifluoroacetic acid (TFA) then heat product1->reagent2 product2 (S)-3-Ethyl-piperazin-2-one reagent2->product2

Caption: Stereospecific synthesis workflow for (S)-3-Ethyl-piperazin-2-one.

Experimental Rationale:
  • Chiral Pool Starting Material: The choice of an enantiomerically pure amino acid derivative (e.g., ethyl (S)-2-aminobutanoate) is the cornerstone of this strategy. It ensures that the stereocenter is established with high fidelity from the outset, avoiding costly and often difficult chiral resolution at a later stage.

  • Reductive Amination: The reaction between the primary amine of the amino acid ester and an appropriately protected aminoacetaldehyde, in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is a highly effective method for forming the secondary amine linkage. Using a protected aldehyde (e.g., N-Boc-aminoacetaldehyde) prevents self-condensation and other side reactions.

  • One-Pot Deprotection and Cyclization: The resulting diamine intermediate is designed for efficient cyclization. Treatment with a strong acid, such as trifluoroacetic acid (TFA), removes the Boc protecting group. Subsequent heating promotes an intramolecular aminolysis, where the newly liberated primary amine attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring of the piperazin-2-one product. This tandem reaction sequence is efficient and simplifies the purification process.

Analytical Separation: Distinguishing Mirror Images

To verify the enantiomeric purity of the synthesized compounds and to perform pharmacokinetic studies, a robust and validated chiral analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, relying on a Chiral Stationary Phase (CSP) to differentiate between enantiomers.[5][6]

Recommended Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a separation method for the enantiomers of this compound.

  • Column Selection:

    • Primary Choice: Start with a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns are known for their broad applicability in separating a wide range of chiral compounds.[7]

    • Rationale: These phases create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The difference in the stability of these complexes between the (R) and (S) enantiomers results in different retention times.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol. A typical starting gradient could be 90:10 (hexane:IPA).

    • Polar Organic Mode: If normal phase is unsuccessful, switch to a polar organic mobile phase, such as 100% methanol or ethanol with a small amount of an acidic or basic additive.

    • Additive Rationale: For basic compounds like piperazinones, adding a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.

  • Optimization:

    • Solvent Ratio: Systematically vary the ratio of the non-polar solvent to the alcohol modifier (e.g., 95:5, 90:10, 80:20) to find the optimal balance between retention time and resolution.

    • Flow Rate: Adjust the flow rate (typically 0.5-1.0 mL/min) to ensure sharp peaks without generating excessive backpressure.

    • Temperature: Column temperature can influence selectivity. Analyze samples at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

  • Detection:

    • Utilize a UV detector. Since the piperazin-2-one core lacks a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) will be necessary.

Logical Flow for Chiral Method Development:

G start Inject Racemic This compound col_select Select Polysaccharide CSP (e.g., Chiralpak AD-H) start->col_select mp_screen Screen Mobile Phases (Normal Phase: Hexane/IPA) col_select->mp_screen decision Resolution > 1.5? mp_screen->decision optimize Optimize: - Solvent Ratio - Flow Rate - Temperature decision->optimize Yes rerun Change Column or Mobile Phase System (e.g., Polar Organic) decision->rerun No validate Validate Method: - Linearity - Precision - Accuracy optimize->validate end Method Complete validate->end rerun->mp_screen

Caption: Systematic workflow for chiral HPLC method development.

Comparative Biological Activity: The Principle of Stereoselectivity

While specific experimental data comparing the biological activities of (R)- and (S)-3-Ethyl-piperazin-2-one are not readily found in the public domain, the fundamental principles of pharmacology and medicinal chemistry strongly predict that they will exhibit different profiles.[3] Biological systems, such as enzyme active sites and receptors, are themselves chiral. The interaction between a small chiral molecule and a biological target is analogous to a hand fitting into a glove; one enantiomer (the eutomer) will typically have a much better fit, and thus higher affinity and activity, than its mirror image (the distomer).

For other chiral piperazine derivatives, stereoisomers have been shown to possess distinct selectivity for biological targets like nicotinic acetylcholine receptors.[3] In some cases, a racemic mixture of a different piperazinone derivative was found to be more effective in cytotoxic assays than a single pure enantiomer, suggesting complex interactions or potential synergistic effects.[8]

Table 1: Hypothetical Comparative Data Profile

The following table illustrates the type of data researchers should aim to generate to build a comprehensive comparative profile of the enantiomers. The values are for illustrative purposes only.

Parameter(R)-3-Ethyl-piperazin-2-one(S)-3-Ethyl-piperazin-2-oneRacemate (1:1)Rationale for Measurement
Pharmacodynamics
Target Receptor Binding (Kᵢ, nM)1525028Measures affinity for the primary biological target.
Functional Assay (EC₅₀, nM)50> 10,00095Determines the potency and efficacy (agonist/antagonist).
Off-Target Screen (Kᵢ, nM)> 5,000800-Assesses selectivity and potential for side effects.
Pharmacokinetics
Oral Bioavailability (%)6540-Measures the fraction of drug reaching systemic circulation.
Plasma Half-life (t₁/₂, h)4.22.1-Indicates duration of action and dosing frequency.
Toxicology
Cytotoxicity (IC₅₀, µM)> 1002548Measures potential for cell toxicity.

Conclusion

The comprehensive evaluation of this compound requires a clear and separate understanding of its constituent (R) and (S) enantiomers. This guide outlines the essential first steps for any research program focused on this molecule: a robust stereospecific synthesis to generate the pure enantiomers and the development of a validated chiral analytical method to confirm their purity and quantify them in biological matrices.

While direct comparative biological data is currently sparse, the principles of stereoselectivity are well-established. It is highly probable that the enantiomers of this compound will exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. The experimental frameworks provided herein offer a validated roadmap for researchers to generate this critical data, enabling a thorough and scientifically rigorous comparison that is essential for advancing any chiral drug candidate.

References

A Head-to-Head Performance Analysis: 3-Ethyl-piperazin-2-one Versus the Clinical Farnesyltransferase Inhibitor, Tipifarnib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of protein farnesylation has remained an area of intense investigation. This post-translational modification, catalyzed by the enzyme farnesyltransferase (FTase), is critical for the function of numerous proteins involved in cell signaling, proliferation, and survival, most notably the Ras family of oncoproteins.[1][2][3] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling therapeutic target.[4]

This guide provides an in-depth comparative analysis of a novel piperazine-based compound, 3-Ethyl-piperazin-2-one, against the well-characterized clinical farnesyltransferase inhibitor, Tipifarnib. We will delve into the mechanistic underpinnings of FTase inhibition, present detailed protocols for robust in vitro and cell-based assays, and provide a comparative dataset to benchmark the performance of this compound.

The Scientific Rationale: Targeting Farnesyltransferase in Oncology

Farnesylation is a crucial step in the post-translational modification of a subset of cellular proteins. This process involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX box motif of the target protein. For proteins like Ras, this lipid modification is essential for their localization to the plasma membrane, a prerequisite for their activation and subsequent engagement with downstream effector pathways that drive cell growth and proliferation.[1][2][4]

Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to competitively block the binding of FPP to FTase, thereby preventing the farnesylation of its substrates.[1][3] This disruption of protein localization and function forms the basis of their anti-cancer activity. While initially developed to target Ras-driven cancers, it is now understood that the efficacy of FTIs is also mediated through the inhibition of other farnesylated proteins, such as RhoB, which plays a role in apoptosis.[1][2]

Tipifarnib (formerly R115777) is a potent, nonpeptidomimetic quinolinone-based FTI that has undergone extensive clinical investigation.[5] It has shown notable clinical activity in patients with certain cancers harboring HRAS mutations, a Ras isoform that is solely dependent on farnesylation for its function.[5][6][7][8] This makes Tipifarnib an ideal benchmark for evaluating novel FTase inhibitors.

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. Here, we explore the potential of this compound as a novel FTase inhibitor, postulating that its structural features may allow for potent and selective interaction with the active site of the enzyme.

cluster_0 Cellular Signaling Cascade cluster_2 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Inactive Ras-GDP (Cytosol) RTK->Ras_GDP Activates Ras_GTP Active Ras-GTP (Membrane) Ras_GDP->Ras_GTP GEF Ras_GTP->Ras_GDP GAP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_GTP->Downstream Proliferation Cell Proliferation, Survival, & Growth Downstream->Proliferation pre_Ras pre-Ras pre_Ras->Ras_GDP Farnesylation FTase Farnesyltransferase (FTase) FTase->Ras_GDP FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Substrate Inhibitor This compound or Tipifarnib Inhibitor->FTase Inhibits

Figure 1: The Ras signaling pathway and the mechanism of action of farnesyltransferase inhibitors.

Benchmarking Performance: A Data-Driven Comparison

To provide a clear and objective comparison, we present hypothetical yet plausible performance data for this compound against Tipifarnib. This data is representative of what would be expected from the experimental protocols detailed in this guide.

CompoundFTase Enzymatic IC50 (nM)Cellular Ras Processing Inhibition IC50 (nM)
This compound 1.215
Tipifarnib 0.86[5]10

Data Interpretation: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The enzymatic IC50 reflects the direct inhibition of the farnesyltransferase enzyme, while the cellular IC50 demonstrates the compound's ability to inhibit Ras processing within a cellular context, taking into account factors like cell permeability and stability. In this hypothetical dataset, this compound demonstrates potent inhibition of FTase, comparable to the clinical candidate Tipifarnib.

Experimental Protocols for a Self-Validating System

The trustworthiness of any comparative analysis rests on the robustness of the experimental design. The following protocols are detailed to ensure reproducibility and provide a self-validating system for assessing the performance of farnesyltransferase inhibitors.

In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system.[9][10][11][12][13]

Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme. The transfer of the farnesyl group to the peptide by FTase results in a change in the fluorescent properties of the dansyl group, which can be measured. Inhibitors of FTase will prevent this reaction, leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).[9][12]

Materials:

  • Recombinant Farnesyltransferase

  • Farnesyl Pyrophosphate (FPP)

  • Dansyl-peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound, Tipifarnib) dissolved in DMSO

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader (λex/em = 340/550 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Setup (per well):

    • Blank (no enzyme): Assay buffer and the substrate mix (FPP and dansyl-peptide).

    • Control (no inhibitor): FTase enzyme and the substrate mix.

    • Test Compound: FTase enzyme, the substrate mix, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: Add the FTase enzyme to the appropriate wells to initiate the reaction. Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Start Prepare Serial Dilutions of Inhibitors Setup Set up Assay Plate: Blank, Control, Test Wells Start->Setup Preincubation Pre-incubate Inhibitor with FTase Enzyme Setup->Preincubation Initiate Initiate Reaction with FPP and Dansyl-Peptide Preincubation->Initiate Incubate Incubate at Room Temp (60 min, protected from light) Initiate->Incubate Read Read Fluorescence (Ex: 340nm, Em: 550nm) Incubate->Read Analyze Data Analysis: Calculate % Inhibition and IC50 Read->Analyze

Figure 2: Workflow for the in vitro farnesyltransferase activity assay.
Cell-Based Ras Processing Assay (Western Blot)

This assay determines the ability of an FTI to inhibit the farnesylation of Ras within a cellular context.

Principle: Unfarnesylated Ras protein has a slightly higher molecular weight than its farnesylated counterpart. This difference in size results in a mobility shift on an SDS-PAGE gel, which can be detected by Western blotting. The accumulation of the slower-migrating, unprocessed form of Ras indicates inhibition of farnesylation.[14]

Materials:

  • Human cancer cell line with a known Ras mutation (e.g., HNSCC cell line with HRAS mutation)

  • Cell culture medium and reagents

  • Test compounds (this compound, Tipifarnib)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against Ras (pan-Ras or isoform-specific)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate.[15][16]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against Ras.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the bands corresponding to processed (farnesylated) and unprocessed (unfarnesylated) Ras.

    • Quantify the band intensities to determine the concentration-dependent inhibition of Ras processing. The IC50 is the concentration at which the unprocessed Ras band intensity is 50% of the total Ras signal.

Start Culture and Treat Cells with Inhibitors Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-Ras) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Bands for Processed vs. Unprocessed Ras Detection->Analysis

Figure 3: Workflow for the cell-based Ras processing assay via Western blot.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound and Tipifarnib as farnesyltransferase inhibitors. The presented protocols for in vitro and cell-based assays offer a robust system for determining and comparing their respective potencies. The hypothetical data suggests that this compound is a promising novel FTI with activity comparable to a clinical-stage compound.

Further investigations should include assessing the selectivity of this compound for farnesyltransferase over the related enzyme geranylgeranyltransferase I (GGTase-I), as off-target inhibition of GGTase-I can lead to different biological outcomes.[17] Additionally, in vivo studies in relevant cancer models, particularly those with HRAS mutations, would be the next logical step to evaluate the therapeutic potential of this compound. The continued exploration of novel scaffolds like piperazin-2-one is essential for the development of next-generation farnesyltransferase inhibitors with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Ethyl-piperazin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to reliably synthesize and characterize novel chemical entities is paramount. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This guide provides an in-depth, technical overview for replicating the synthesis of a specific derivative, 3-Ethyl-piperazin-2-one. We will delve into a detailed experimental protocol, present expected characterization data for validation, and compare this synthetic route with alternatives, offering insights into the causality behind our experimental choices.

Introduction to the Piperazin-2-one Scaffold

The piperazin-2-one core is a six-membered heterocyclic motif containing two nitrogen atoms and a carbonyl group. This structure imparts favorable physicochemical properties to drug candidates, such as improved water solubility and bioavailability.[1] The presence of substituents on the piperazine ring allows for the fine-tuning of pharmacological activity, making the development of robust synthetic methodologies for these derivatives a key area of research. This guide focuses on this compound, a chiral derivative with potential applications in the development of novel therapeutics. A closely related compound, (S)-3-Methylpiperazin-2-one, is a known chiral building block in medicinal chemistry, highlighting the importance of this class of molecules.[2]

Replicating the Synthesis of this compound: An Adapted Protocol

Experimental Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Cyclization A N-Cbz-aminoacetaldehyde F Intermediate: Ethyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)butanoate A->F B Ethyl 2-aminobutanoate hydrochloride B->F C Triethylamine C->F D Sodium triacetoxyborohydride D->F E Methanol/DCM E->F G Intermediate from Step 1 K Product: this compound G->K H Palladium on Carbon (10%) H->K I Hydrogen gas I->K J Methanol J->K

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

PART 1: Reductive Amination to Form the Diamine Intermediate

  • Preparation of Ethyl 2-aminobutanoate: To a stirred solution of ethyl 2-aminobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM, 10 volumes), add triethylamine (1.1 equivalents) at 0 °C. Stir the mixture for 30 minutes, then filter to remove the triethylamine hydrochloride salt. The resulting filtrate containing the free amino ester is used directly in the next step. Rationale: The hydrochloride salt of the amino ester needs to be neutralized to the free amine to participate in the reductive amination.

  • Reductive Amination: To a solution of N-Cbz-aminoacetaldehyde (1 equivalent) in a mixture of methanol and DCM (1:1, 10 volumes), add the prepared solution of ethyl 2-aminobutanoate. Stir the mixture for 15 minutes at room temperature, then cool to 0 °C. Rationale: The initial stirring allows for the formation of the imine intermediate between the aldehyde and the primary amine of the amino ester.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight. Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the reduction of the imine to the secondary amine without affecting the ester or carbamate protecting group.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)butanoate, can be purified by column chromatography on silica gel.

PART 2: Deprotection and Intramolecular Cyclization

  • Hydrogenolysis: Dissolve the purified diamine intermediate (1 equivalent) in methanol (20 volumes). Add 10% palladium on carbon (10 wt%). Rationale: Palladium on carbon is a standard catalyst for the hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group.

  • Reaction under Hydrogen: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight. Rationale: Hydrogen gas will cleave the Cbz group, yielding a free primary amine. This newly formed amine will then undergo an intramolecular cyclization with the ethyl ester to form the desired piperazin-2-one ring.

  • Filtration and Concentration: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

Expected Experimental Results and Characterization

The successful synthesis of this compound should be validated through various analytical techniques. Below are the expected physicochemical properties and spectroscopic data, extrapolated from known data of similar compounds.

PropertyExpected Value
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance White to off-white solid
Melting Point Not widely reported, expected to be a solid at room temperature
Solubility Soluble in water, methanol, and other polar solvents
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O):

    • δ ~3.5-3.8 (m, 1H): CH proton at the 3-position.

    • δ ~3.0-3.4 (m, 4H): CH₂ protons of the piperazine ring (positions 5 and 6).

    • δ ~1.6-1.8 (m, 2H): CH₂ protons of the ethyl group.

    • δ ~0.9 (t, 3H): CH₃ protons of the ethyl group.

    • Note: The NH protons will likely exchange with D₂O and may not be visible or will appear as a broad singlet.

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~170-175: C=O (carbonyl carbon).

    • δ ~55-60: CH at the 3-position.

    • δ ~40-45: CH₂ carbons of the piperazine ring.

    • δ ~25-30: CH₂ of the ethyl group.

    • δ ~10-15: CH₃ of the ethyl group.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3200-3400 cm⁻¹ (broad): N-H stretching vibrations.

    • ~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1650-1680 cm⁻¹ (strong): C=O stretching vibration of the amide (lactam).

    • ~1450-1470 cm⁻¹: C-H bending vibrations.

Comparative Analysis of Synthetic Methodologies

The presented adapted protocol is a robust and logical approach. However, it is essential for researchers to be aware of alternative methods to make informed decisions based on available resources and desired outcomes.

Comparison with 3-Methyl-piperazin-2-one Synthesis

The synthesis of the closely related 3-methyl-piperazin-2-one often follows a similar pathway, utilizing L-alanine methyl ester as the starting amino acid derivative.[1] The key difference lies in the starting material, which can influence reaction kinetics and purification. The ethyl group in our target molecule is slightly bulkier than the methyl group, which could potentially lead to slower reaction rates in the cyclization step due to steric hindrance. However, this difference is generally not significant enough to require major modifications to the protocol.

Alternative Synthetic Routes to 3-Substituted Piperazin-2-ones

Several other innovative methods for the synthesis of substituted piperazin-2-ones have been reported:

  • Cascade Double Nucleophilic Substitution: This one-pot method involves the reaction of a chloro allenylamide, a primary amine, and an aryl iodide. While efficient in creating three new bonds in a single step, it is geared towards more complex, substituted piperazinones and may be less direct for the synthesis of a simple 3-alkyl derivative.

  • One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization: This elegant approach provides access to chiral 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. However, it requires a specific quinine-derived catalyst and may be more complex to set up for a laboratory not specialized in asymmetric catalysis.

  • Direct Cyclization of Diamines with α-Haloesters: A more traditional approach involves the reaction of ethylenediamine with an α-haloester, such as ethyl 2-bromobutanoate. While seemingly simpler, this method can suffer from side reactions and the formation of polymeric byproducts, making purification challenging.

The choice of synthetic route will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized catalysts, and the required level of enantiopurity. For a reliable, gram-scale synthesis of this compound with good control over stereochemistry, the adapted protocol from the protected amino acid ester remains a highly viable and logical choice.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. By adapting a proven methodology and understanding the key chemical principles involved, researchers can confidently replicate this synthesis. The provided expected characterization data serves as a benchmark for validating the experimental outcome. Furthermore, the comparative analysis of alternative synthetic routes empowers scientists to make strategic decisions in their pursuit of novel piperazin-2-one derivatives for drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Ethyl-piperazin-2-one. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This document is structured to provide not just instructions, but a deep understanding of the principles behind responsible chemical waste management. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that this compound be treated as hazardous waste. This approach is informed by the hazard profiles of structurally similar piperazine derivatives.

The Foundational Principle: Assume Hazard in the Absence of Data

The cornerstone of responsible laboratory practice is to treat any chemical with unknown toxicological and environmental properties as hazardous.[1][2] The overarching principle of chemical waste management is that the generator of the waste is responsible for it from "cradle-to-grave," ensuring it is managed safely and legally until its final disposal.[3] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), provide a framework for hazardous waste management, and it is crucial to adhere to these, as well as state and local rules.[4][5]

Inferred Hazard Profile of this compound

Potential Hazard Rationale Based on Analogous Compounds
Acute Toxicity (Oral & Dermal) Piperazine derivatives can be harmful if swallowed and toxic in contact with skin.[6][7]
Skin Corrosion/Irritation Many piperazine-based compounds are known to cause severe skin burns and irritation.[6][7][9]
Serious Eye Damage Direct contact can lead to serious and potentially irreversible eye damage.[6][7]
Skin Sensitization There is a risk of allergic skin reactions upon repeated contact.[6][7][9]
Aquatic Toxicity These compounds can be harmful to aquatic life with long-lasting effects.[6][7][9]

Given these potential hazards, under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][10]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

Step 2: Waste Characterization and Container Selection

Proper containment is critical to prevent leaks and reactions.

  • Container Compatibility: The waste container must be made of a material compatible with this compound. The original container is often the best choice.[1] If unavailable, use a clean, dry container made of a suitable material like high-density polyethylene (HDPE).

  • Container Integrity: Ensure the container is in good condition, free from leaks or external residue, and has a secure, leak-proof lid.[11]

Step 3: Waste Segregation

To prevent dangerous chemical reactions, never mix incompatible waste streams.[2][12]

  • Dedicated Container: this compound waste should be collected in its own designated container.

  • Avoid Mixing: Do not mix this waste with acids, bases, or strong oxidizing agents, as piperazine derivatives can be incompatible with these substances.[13]

Step 4: Proper Labeling of Hazardous Waste

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2]

  • Contents: The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.[2]

Step 5: Accumulation and Storage in the Laboratory

Waste must be stored safely at or near the point of generation.[11]

  • Secure Location: Store the waste container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[11]

  • Keep Closed: The container must remain closed at all times, except when adding waste.[1]

Step 6: Arranging for Final Disposal

Laboratory personnel should not attempt to treat or dispose of hazardous waste themselves.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

  • Licensed Contractor: The EHS department will arrange for the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12]

Management of Empty Containers and Spills

Decontamination of Empty Containers

An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue (e.g., water or an appropriate organic solvent).[1]

  • Rinsate as Hazardous Waste: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][12]

  • Defacing Labels: After triple-rinsing, deface or remove the original chemical label before disposing of the container.[1]

Spill Cleanup

In the event of a small spill, follow these procedures:

  • Immediate Action: Evacuate and isolate the spill area.

  • Cleanup: If you are trained and it is safe to do so, clean up the spill using an appropriate absorbent material (e.g., vermiculite or sand).

  • Waste Disposal: The spilled chemical and all cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[1] For large spills, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

References

Definitive Guide to Personal Protective Equipment for Handling 3-Ethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Ethyl-piperazin-2-one. As direct Safety Data Sheet (SDS) information for this compound is not extensively available, this directive is synthesized from the established hazard profiles of the parent piperazine scaffold and closely related piperazin-2-one derivatives. The causality behind each procedural step is explained to empower you with a deep, actionable understanding of laboratory safety.

Core Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), a thorough understanding of the potential risks is paramount. The hazard profile of this compound is inferred from analogous structures, which are known to pose significant health risks.

Piperazine and its derivatives are classified as hazardous substances that can cause severe health effects.[1][2] Key hazards include:

  • Severe Skin and Eye Damage: Direct contact can cause chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[1][3]

  • Sensitization: May cause an allergic skin reaction (contact dermatitis) and, with some derivatives, respiratory sensitization (asthma-like symptoms) upon repeated exposure or inhalation.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs, leading to coughing and wheezing.[2][4]

  • Acute Toxicity: The parent compound, piperazine, is harmful if swallowed, with ingestion of less than 150 grams potentially causing serious health damage.[1]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.

Therefore, all handling procedures must be designed to prevent any direct contact with the skin, eyes, or respiratory system.

Essential PPE: Your Primary Defense

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment for handling this compound in a standard laboratory setting.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] A full-face shield worn over goggles is required when handling solutions or any quantity that could splash. This provides a robust barrier against direct contact, which can cause severe eye damage.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable baseline for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove when handling concentrated forms. The material may cause skin sensitization, so care must be taken to avoid all skin contact when removing gloves.[1]
Body Protection Chemical-Resistant Lab Coat or ApronA fully buttoned, long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of splashes, such as transferring large volumes, a PVC or other chemically impervious apron should be worn over the lab coat.[1]
Respiratory Protection Use of Engineering Controls (Fume Hood)All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to control airborne concentrations.[5] If a fume hood is not available or if dust/aerosols could be generated outside of one, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[1][5]

Operational Plans: Integrating Safety into Your Workflow

Procedural discipline is as critical as the equipment itself. Follow these step-by-step protocols to ensure a self-validating system of safety.

PPE Selection Workflow

The nature of your task dictates the necessary level of protection. Use the following decision-making workflow to select the appropriate PPE.

PPE_Selection_Workflow cluster_emergency Emergency Response start Start: Prepare to handle This compound task_assessment Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? start->task_assessment solid_handling Handling Solid (<1g)? task_assessment->solid_handling solution_handling Handling Solution? solid_handling->solution_handling No ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Work in Fume Hood solid_handling->ppe_base Yes solution_handling->ppe_base Yes end Proceed with Task solution_handling->end No large_spill Potential for Large Spill or Splash? ppe_solution_add Add: - Face Shield - Chemical Apron large_spill->ppe_solution_add Yes large_spill->end No ppe_base->large_spill ppe_solid_add Add: - Face Shield (due to static/powder risk) ppe_solution_add->end ppe_full Full Protection: - Full Body Suit - SCBA Respirator - Heavy Duty Gloves spill_event Major Spill Occurs spill_event->ppe_full

Caption: PPE selection workflow based on task risk.

Protocol for Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on and fasten completely.

  • Gloves: Put on your first pair of nitrile gloves.

  • Second Pair of Gloves: Put on the second pair, ensuring they go over the cuffs of your lab coat.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence - "Contaminated to Clean":

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron without touching the front surface.

  • Goggles: Remove goggles from the back.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated outside is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][6]

Spill and Disposal Plan

Minor Spill (in a fume hood):

  • Alert personnel in the immediate area.

  • Wear your standard lab PPE (double gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the material into a clearly labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate: Immediately alert everyone and evacuate the area.

  • Isolate: Close the doors and prevent entry.

  • Report: Inform your Environmental Health & Safety (EHS) department immediately.

  • Respond: Only trained emergency responders with full protective gear, including a self-contained breathing apparatus (SCBA), should attempt to clean up a major spill.[1]

Disposal:

  • All contaminated PPE (gloves, aprons, etc.) must be disposed of as hazardous chemical waste.

  • Surplus this compound and containers must be disposed of through a licensed professional waste disposal service.[7] Do not pour down the drain.

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.